molecular formula C8H8N2O3 B1343144 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 120711-81-1

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1343144
CAS No.: 120711-81-1
M. Wt: 180.16 g/mol
InChI Key: YKCFDUNYLMTXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFDUNYLMTXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593572
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120711-81-1
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related nitro-substituted benzoxazine analogs to offer a broader context for its potential applications and areas for further research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from computational predictions and publicly available chemical databases.

Table 1: Chemical Identifiers and Descriptors [1]

Identifier/DescriptorValue
IUPAC Name This compound
CAS Number 120711-81-1
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Canonical SMILES C1COC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-]
InChI InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2
InChIKey YKCFDUNYLMTXFC-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Exact Mass 180.05349212 g/mol
Monoisotopic Mass 180.05349212 g/mol
Topological Polar Surface Area 67.1 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 204

Synthesis and Experimental Protocols

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-amino-4-nitrophenol 2-amino-4-nitrophenol Cyclization Cyclization 2-amino-4-nitrophenol->Cyclization 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Cyclization This compound This compound Cyclization->this compound Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: A potential synthetic workflow for this compound.

Representative Experimental Protocols for a Related Compound: Synthesis and Biological Evaluation of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

To provide a practical context for researchers, the following experimental protocols are adapted from a study on the synthesis and biological evaluation of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[2][3] These compounds share the nitro-benzoxazine core and serve as a valuable reference.

2.1.1. General Synthesis Procedure [2]

A solution of 4-nitroanthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine) is treated with a substituted benzoyl chloride (2 equivalents). The reaction mixture is stirred at room temperature for a specified duration. After completion, the mixture is worked up by pouring it into ice-water, followed by filtration to collect the crude product. The product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

2.1.2. In Vitro Anticancer Activity - MTT Assay [2]

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.

2.1.3. Apoptosis Detection - Hoechst 33258 Staining [2]

  • Cell Treatment: Cells are treated with the test compounds as described in the MTT assay.

  • Staining: After incubation, the cells are fixed with paraformaldehyde and stained with Hoechst 33258 solution.

  • Microscopy: The stained cells are observed under a fluorescence microscope.

  • Analysis: Apoptotic cells are identified by their characteristic condensed or fragmented nuclei and quantified to determine the apoptotic index.

2.1.4. Antioxidant Activity - DPPH Free Radical Scavenging Assay [2]

  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Pharmacological Properties and Biological Activity

Direct pharmacological studies on this compound are scarce in the current scientific literature. However, the broader class of benzoxazine derivatives is well-documented for a wide range of biological activities.[4][5] These include antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.

The presence of a nitro group on the benzoxazine scaffold is a common feature in various biologically active molecules. For instance, nitro-substituted benzoxazinones have demonstrated potent anticancer and antioxidant properties.[2][3] The nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Given the structural similarities to other pharmacologically active benzoxazines, it is plausible that this compound may exhibit some of these biological effects. Further investigation is required to elucidate its specific pharmacological profile and mechanism of action.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways modulated by this compound. However, for drug development professionals, the general workflow for identifying the mechanism of action of a novel compound is highly relevant. The following diagram illustrates a conceptual workflow for target identification and pathway analysis.

G Compound_of_Interest This compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) Compound_of_Interest->Phenotypic_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Identification Identifies Biological Effect Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Identification->Target_Validation Identifies Potential Protein Targets Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Pathway_Analysis Confirms Target Engagement Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Elucidates Mechanism of Action

Caption: A conceptual workflow for investigating the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the known pharmacological profiles of the broader benzoxazine class. The presence of the nitro functional group may confer unique properties that warrant further investigation.

To fully understand the therapeutic potential of this molecule, future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive in vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory markers.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Target identification and mechanism of action studies to elucidate its molecular targets and the signaling pathways it modulates.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and potential applications of this compound. The provided data and representative protocols offer a starting point for further experimental work to unlock the full potential of this and related compounds.

References

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. While research on this specific molecule is limited, the benzoxazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive overview of the known chemical properties of this compound, along with a discussion of potential biological activities and experimental approaches, extrapolated from studies on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Structure and IUPAC Name

The chemical identity of this compound is well-established.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₈H₈N₂O₃[1]

  • CAS Number: 120711-81-1[1]

The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a nitro group substituted at the 7th position of the bicyclic system.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are computationally derived and provide a basis for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 180.16 g/mol [1]
Canonical SMILES C1COC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-][1]
InChI Key YKCFDUNYLMTXFC-UHFFFAOYSA-N[1]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 0[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of benzoxazine derivatives is well-documented. A general approach often involves the Mannich condensation of a substituted phenol, a primary amine, and formaldehyde. For the target compound, a plausible synthetic route would involve the reaction of 2-amino-5-nitrophenol with a suitable dielectrophile to form the oxazine ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow that could be adapted for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_amino_5_nitrophenol 2-Amino-5-nitrophenol Reaction_Vessel Reaction in suitable solvent (e.g., DMF, Acetonitrile) with base (e.g., K2CO3) 2_amino_5_nitrophenol->Reaction_Vessel Dielectrophile 1,2-Dibromoethane Dielectrophile->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify characteristic functional groups.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.

Table 2: Analytical Techniques for Characterization

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the activities of structurally similar compounds, several potential therapeutic areas can be hypothesized.

Neurological and CNS Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticonvulsant properties. For instance, a study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones showed their efficacy in the maximal electroshock (MES) test, a common screening model for anticonvulsant activity.

Potential Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Test)

  • Animals: Male ICR mice (18-22 g).

  • Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • MES Induction: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

Anti-inflammatory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties by modulating the Nrf2-HO-1 signaling pathway in microglial cells. This pathway is a key regulator of the cellular antioxidant response and is implicated in neuroinflammation.

Hypothesized Signaling Pathway: Nrf2-HO-1 Activation

The diagram below illustrates the hypothesized mechanism of anti-inflammatory action based on related compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-Nitro-3,4-dihydro- 2H-1,4-benzoxazine Nrf2 Nrf2 Compound->Nrf2 stabilizes Keap1 Keap1 Keap1->Nrf2 binds to Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds to Ub->Nrf2 Nucleus Nucleus HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 induces transcription of Inflammation Inflammation HO1->Inflammation inhibits

Caption: Hypothesized anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.

Potential Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Line: BV-2 microglial cells.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO in the cell culture supernatant is measured using the Griess assay.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or qRT-PCR.

  • Western Blot Analysis: Protein expression of key markers in the Nrf2-HO-1 pathway (Nrf2, Keap1, HO-1) and inflammatory markers (iNOS, COX-2) is assessed.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a class of compounds known for their diverse and potent biological activities. While direct experimental evidence is currently lacking, the information on related benzoxazine derivatives suggests that this compound could be a valuable starting point for drug discovery programs, particularly in the areas of neurology and inflammation.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Conducting in vitro and in vivo screening to elucidate its biological activity profile.

  • Investigating its mechanism of action, including its effects on relevant signaling pathways.

This technical guide provides a framework for initiating such research endeavors and highlights the potential of this and other benzoxazine derivatives in modern drug development.

References

CAS number 120711-81-1 physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided CAS number, 120711-81-1, did not yield any publicly available information regarding its physical and chemical properties. This suggests that the CAS number may be incorrect, may refer to a proprietary substance not in the public domain, or is otherwise unlisted in common chemical databases.

To provide a comprehensive technical guide as requested, a valid and publicly documented CAS number is required. Please verify the CAS number and provide a correct one. Once a valid CAS number is supplied, a thorough guide will be generated, including:

  • Detailed Physical and Chemical Properties: Presented in structured tables for clarity.

  • Experimental Protocols: Methodologies for key experiments will be outlined.

  • Signaling Pathway and Workflow Diagrams: Custom visualizations will be created using the DOT language to illustrate relevant biological and experimental processes.

We look forward to assisting you further upon receipt of a valid CAS number.

Molecular weight and formula of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Specifications

This compound is a nitro-substituted heterocyclic compound belonging to the benzoxazine class. Its core chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
CAS Number 120711-81-1
Appearance Solid
IUPAC Name This compound

Synthetic Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for analogous benzoxazine derivatives. This proposed synthesis commences with the commercially available precursor, 2-amino-5-nitrophenol.

Step 1: N-alkylation of 2-amino-5-nitrophenol

The initial step involves the N-alkylation of 2-amino-5-nitrophenol with a suitable two-carbon electrophile, such as 2-chloroethanol, to introduce the hydroxyethyl group onto the amino moiety.

Materials:

  • 2-amino-5-nitrophenol

  • 2-chloroethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 2-amino-5-nitrophenol in anhydrous DMF, add an excess of anhydrous potassium carbonate.

  • Slowly add 2-chloroethanol to the stirred suspension at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(2-hydroxyethylamino)-5-nitrophenol.

Step 2: Intramolecular Cyclization

The second step involves the intramolecular cyclization of the N-alkylated intermediate to form the 1,4-benzoxazine ring. This is typically achieved via a dehydration reaction.

Materials:

  • Crude 2-(2-hydroxyethylamino)-5-nitrophenol

  • Sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as DCM.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C-O, and NO₂ stretching vibrations.

  • Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical formula.

Potential Biological Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not yet fully elucidated, the broader class of benzoxazine derivatives has demonstrated significant potential in modulating key cellular signaling pathways implicated in various diseases. Notably, related nitro-substituted benzoxazinones have been investigated for their anticancer, antioxidant, and anti-inflammatory properties.[1][2][3]

Based on the activities of structurally similar compounds, a plausible mechanism of action for this compound could involve the modulation of the Nrf2-HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

G Proposed Nrf2-HO-1 Signaling Pathway Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Oxidative Stress / Inflammatory Stimuli Compound This compound Keap1 Keap1 Compound->Keap1 potentially interacts with Nrf2_Keap1 Keap1-Nrf2 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Ub Ub Nrf2_Keap1->Ub Ubiquitination Nrf2->Nrf2_Keap1 sequesters Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_n->ARE binds to HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA HO1_Protein Heme Oxygenase-1 (HO-1) HO1_mRNA->HO1_Protein translation Antioxidant Antioxidant & Anti-inflammatory Effects HO1_Protein->Antioxidant

Caption: Proposed mechanism of this compound in the Nrf2-HO-1 pathway.

In this proposed mechanism, the compound may interact with Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm and facilitates its degradation. This interaction could lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. The resulting upregulation of HO-1 and other antioxidant proteins would enhance the cell's capacity to counteract oxidative stress and inflammation.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activities of this compound, a structured experimental workflow is recommended.

G Experimental Workflow for Biological Activity Assessment Characterization Structural Characterization (NMR, MS, IR) Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on cancer and normal cell lines) Characterization->Cytotoxicity Antioxidant Antioxidant Activity Assays (e.g., DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine measurement in LPS-stimulated macrophages) Characterization->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot for Nrf2, HO-1; qPCR) Cytotoxicity->Mechanism Antioxidant->Mechanism Anti_inflammatory->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

This workflow begins with the synthesis and rigorous characterization of the compound. Subsequently, a series of in vitro assays would be performed to evaluate its cytotoxicity, antioxidant, and anti-inflammatory properties. Promising results from these initial screens would then warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways.

References

The Synthesis of 1,4-Benzoxazine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a wide array of biological activities, making the development of efficient and versatile synthetic methodologies a key focus for researchers. This technical guide provides an in-depth overview of the core synthetic strategies for constructing 1,4-benzoxazine derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key reaction pathways.

Classical Synthesis: Condensation of 2-Aminophenols

One of the most fundamental and long-standing methods for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes. While foundational, this classical approach often necessitates harsh reaction conditions, such as high temperatures and prolonged reaction times, and can result in variable yields depending on the substrates.

Reaction with α-Haloketones

The reaction of a 2-aminophenol with an α-haloketone typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the 1,4-benzoxazine ring.

Diagram 1: Synthesis of 1,4-Benzoxazines via Condensation with α-Haloketones

G cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol 2-Aminophenol condensation Condensation & Cyclization aminophenol->condensation haloketone α-Haloketone haloketone->condensation benzoxazine 1,4-Benzoxazine Derivative condensation->benzoxazine Formation of 1,4-benzoxazine ring

Caption: General workflow for the synthesis of 1,4-benzoxazines from 2-aminophenols and α-haloketones.

Modern Synthetic Methodologies: A Shift Towards Catalysis

To overcome the limitations of classical methods, a variety of more efficient and versatile synthetic strategies have been developed. These modern approaches frequently utilize catalytic systems to achieve higher yields, milder reaction conditions, and broader functional group tolerance.

Copper-Catalyzed Intramolecular C-N and C-O Bond Formation

Copper-catalyzed reactions, particularly Ullmann-type couplings, have become a powerful tool for the synthesis of 1,4-benzoxazines. These methods typically involve the intramolecular cyclization of a pre-functionalized precursor. A common and effective strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.

Diagram 2: Copper-Catalyzed Synthesis of 1,4-Benzoxazines

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Reaction cluster_product Final Product halophenol 2-Halophenol cyclization Intramolecular C-N & C-O Coupling halophenol->cyclization chloroacetamide 2-Chloroacetamide Derivative chloroacetamide->cyclization catalyst CuI / Base (e.g., K2CO3) catalyst->cyclization Catalyzes benzoxazinone N-Substituted 2H-1,4-Benzoxazin-3(4H)-one cyclization->benzoxazinone

Caption: Workflow for the copper-catalyzed one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

  • To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the resulting mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Quantitative Data for Copper-Catalyzed Synthesis of 1,4-Benzoxazin-3(4H)-ones

Entry2-Halophenol2-Chloroacetamide DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-chlorophenolN-phenyl-2-chloroacetamideCuI (10)K₂CO₃Dioxane1001285
22-bromophenolN-phenyl-2-chloroacetamideCuI (10)Cs₂CO₃DMF1101092
32-iodo-4-methylphenolN-benzyl-2-chloroacetamideCuI (5)K₃PO₄Toluene1201588
42-chloro-4-nitrophenol2-chloroacetamideCuI (10)K₂CO₃Dioxane1002475
Transition-Metal-Free Synthesis

Recent advancements have focused on the development of transition-metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and environmental impact. One such novel approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. This method is notable for its use of ethanol as a solvent and its wide substrate scope.

Experimental Protocol: One-Pot Tandem Synthesis of 1,4-Benzoxazine Derivatives

  • In a sealed tube, combine the α-aminocarbonyl (0.2 mmol), a suitable base (1.0 equiv.), and an acid (3.0 equiv.) in ethanol.

  • Heat the reaction mixture at 100 °C for 3 hours.

  • After cooling, the product can be isolated and purified by standard methods.

Table 2: Quantitative Data for Transition-Metal-Free Synthesis of 1,4-Benzoxazine Derivatives

EntryAryl Group of 1-arylethanoneYield (%)
14-MeC₆H₄80
24-MeOC₆H₄78
34-FC₆H₄82
44-ClC₆H₄73
54-BrC₆H₄74
63-FC₆H₄72
73-ClC₆H₄81
83-BrC₆H₄83

One-Pot and Multicomponent Reactions

The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single operation without the need to isolate intermediates. This approach reduces waste, saves time, and can lead to higher overall yields.

Y(OTf)₃-Catalyzed Cascade Reaction

A notable example is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. This method proceeds through a ring-opening and regioselective ring-closure process to afford a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.

Diagram 3: Y(OTf)₃-Catalyzed Cascade Reaction for 1,4-Benzoxazine Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Cascade Process cluster_product Product benzoxazole Benzoxazole ring_opening Ring Opening of Benzoxazole benzoxazole->ring_opening propargyl_alcohol Propargyl Alcohol propargyl_alcohol->ring_opening catalyst Y(OTf)3 catalyst->ring_opening Catalyzes cyclization [4+2] Cyclization ring_opening->cyclization Intermediate benzoxazine Aldehyde-containing 1,4-Benzoxazine cyclization->benzoxazine

In-Depth Technical Guide: Safety, Handling, and Toxicity of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 120711-81-1). The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.

Chemical and Physical Properties

This compound is a solid, brown organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 120711-81-1[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance Brown solid[1]
Odor No information available[1]
Solubility No information available[1]

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazards are related to irritation and acute oral toxicity.

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 3GHS06DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation Category 2-WarningCauses skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2-WarningCauses serious eye irritation.[1]
Specific target organ toxicity — (single exposure) Category 3-WarningMay cause respiratory irritation.[1]

Toxicity Data

It is critical to note that comprehensive toxicological data for this compound is largely unavailable in the public domain. The Safety Data Sheet from Thermo Fisher Scientific explicitly states that there is no data available for the following endpoints[1]:

  • Acute toxicity (dermal, inhalation)

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (repeated exposure)

The absence of this data does not imply the substance is safe. It indicates that these specific toxicological properties have not been fully investigated or the results are not publicly accessible. Therefore, a precautionary approach is essential when handling this compound.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant, impervious gloves.
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures[1]:

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

Experimental Workflows and Safety Logic

Due to the lack of specific experimental protocols in the search results, the following diagrams illustrate a general workflow for handling hazardous solid chemicals and the logical relationships of safety precautions.

G General Workflow for Handling Hazardous Solids cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Consult SDS b Don Appropriate PPE a->b c Weigh Compound b->c d Prepare Solution / Reaction c->d e Decontaminate Glassware d->e f Dispose of Waste e->f g Remove PPE f->g

General workflow for handling hazardous solids.

G Safety and Handling Precautions Logic cluster_hazards Identified Hazards cluster_controls Control Measures cluster_response Emergency Response compound This compound h1 Toxic if Swallowed compound->h1 h2 Skin Irritant compound->h2 h3 Eye Irritant compound->h3 h4 Respiratory Irritant compound->h4 c1 Engineering Controls (Fume Hood) h1->c1 c2 Personal Protective Equipment h1->c2 c3 Proper Storage h1->c3 h2->c1 h2->c2 h2->c3 h3->c1 h3->c2 h3->c3 h4->c1 h4->c2 h4->c3 r1 First-Aid Procedures r2 Spill Containment

Logical relationship of safety precautions.

Conclusion

This compound is a compound with identified hazards of acute oral toxicity and irritation to the skin, eyes, and respiratory system. A significant gap in the publicly available information is the lack of comprehensive toxicological data. Therefore, all handling of this compound should be conducted with a high degree of caution, adhering to the safety protocols outlined in this guide and the substance's Safety Data Sheet. All work should be performed by trained personnel in a properly equipped laboratory setting.

References

Solubility Profile of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide summarizes the available quantitative solubility data and provides a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Citation
Water250.76 (Sparingly soluble)[]

Further experimental determination of solubility in common organic solvents such as ethanol, methanol, acetone, isopropanol, dimethyl sulfoxide (DMSO), and others is recommended for specific research applications.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely accepted isothermal shake-flask method.

3.1. Principle

The isothermal shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined analytically to ascertain the solubility.

3.2. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Mobile phase for HPLC (if used)

  • Diluent for analysis

3.3. Procedure

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable diluent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

3.4. Considerations

  • Purity of the Compound and Solvent: Ensure high purity of both the solute and the solvent to obtain accurate solubility data.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Equilibrium Time: It is critical to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For specific applications, it is imperative to conduct tailored solubility studies under the relevant experimental conditions.

References

Methodological & Application

Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous structures, providing a reliable pathway for its preparation.

Introduction

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a key structural motif in a variety of biologically active compounds and functional polymers. The presence of a nitro group at the 7-position significantly influences the electronic properties of the molecule, making it a valuable intermediate for the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. This document outlines a robust two-step synthetic route starting from commercially available precursors.

Overall Synthesis Pathway

The proposed synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-5-nitrophenol, through the nitration of a protected 2-aminophenol. The second step involves the construction of the 1,4-benzoxazine ring via N-alkylation of the intermediate with a suitable two-carbon electrophile, followed by intramolecular cyclization.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-amino-5-nitrophenol cluster_step2 Step 2: Synthesis of this compound 2-Aminophenol 2-Aminophenol 2-Acetamidophenol 2-Acetamidophenol 2-Aminophenol->2-Acetamidophenol Acetic anhydride 2-Acetamido-5-nitrophenol 2-Acetamido-5-nitrophenol 2-Acetamidophenol->2-Acetamido-5-nitrophenol Nitrating agent 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol 2-Acetamido-5-nitrophenol->2-Amino-5-nitrophenol Hydrolysis N-(2-hydroxyethyl)-2-amino-5-nitrophenol N-(2-hydroxyethyl)-2-amino-5-nitrophenol 2-Amino-5-nitrophenol->N-(2-hydroxyethyl)-2-amino-5-nitrophenol 2-Chloroethanol, Base This compound This compound N-(2-hydroxyethyl)-2-amino-5-nitrophenol->this compound Intramolecular Cyclization (Base)

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitrophenol

This protocol describes the synthesis of the key intermediate, 2-amino-5-nitrophenol, from 2-aminophenol. The amino group is first protected by acetylation, followed by nitration and subsequent deprotection.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-AminophenolC₆H₇NO109.13
Acetic anhydride(CH₃CO)₂O102.09
Sulfuric acid (conc.)H₂SO₄98.08
Nitric acid (fuming)HNO₃63.01
Hydrochloric acid (conc.)HCl36.46
Sodium hydroxideNaOH40.00
EthanolC₂H₅OH46.07
Diethyl ether(C₂H₅)₂O74.12
Sodium sulfate (anhydrous)Na₂SO₄142.04

Procedure:

  • Acetylation of 2-Aminophenol:

    • In a round-bottom flask, dissolve 2-aminophenol in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product, 2-acetamidophenol.

    • Filter the precipitate, wash with cold water, and dry.

  • Nitration of 2-Acetamidophenol:

    • To a cooled solution of 2-acetamidophenol in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated sulfuric acid and fuming nitric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2-acetamido-5-nitrophenol.

    • Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

  • Hydrolysis of 2-Acetamido-5-nitrophenol:

    • Reflux the 2-acetamido-5-nitrophenol in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate 2-amino-5-nitrophenol.

    • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-nitrophenol.

Expected Yield: The overall yield for this three-step synthesis is typically in the range of 60-70%.

Protocol 2: Synthesis of this compound

This protocol details the construction of the 1,4-benzoxazine ring from 2-amino-5-nitrophenol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-Amino-5-nitrophenolC₆H₆N₂O₃154.12
2-ChloroethanolC₂H₅ClO80.51
Potassium carbonate (anhydrous)K₂CO₃138.21
Sodium hydride (60% dispersion in oil)NaH24.00
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11
Ethyl acetateC₄H₈O₂88.11
Brine solution--

Procedure:

  • N-Alkylation of 2-amino-5-nitrophenol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrophenol and a slight excess of 2-chloroethanol in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate as a base.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-5-nitrophenol intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude N-(2-hydroxyethyl)-2-amino-5-nitrophenol in anhydrous tetrahydrofuran (THF).

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench cautiously with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Expected Yield: The yield for the cyclization step can vary but is generally expected to be in the range of 50-70%.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Ring Formation Start Start: 2-Aminophenol Protect Protect Amino Group (Acetylation) Start->Protect Nitrate Nitrate Aromatic Ring Protect->Nitrate Deprotect Deprotect Amino Group (Hydrolysis) Nitrate->Deprotect Intermediate Intermediate: 2-Amino-5-nitrophenol Deprotect->Intermediate N_Alkylation N-Alkylation with 2-Chloroethanol Intermediate->N_Alkylation Cyclization Intramolecular Williamson Ether Synthesis N_Alkylation->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1aAcetylationAcetic anhydrideAcetic acid0 - RT2 - 3>90
1bNitrationHNO₃, H₂SO₄H₂SO₄<101 - 270 - 80
1cHydrolysisHClEthanolReflux4 - 685 - 95
2aN-Alkylation2-Chloroethanol, K₂CO₃DMF100 - 12012 - 2460 - 80
2bCyclizationNaHTHFReflux4 - 650 - 70

Note: Yields are estimates and may vary based on experimental conditions and scale.

Safety Precautions

  • Handling of Reagents: Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. The nitrating mixture should be added slowly to the reaction vessel, which should be immersed in an ice/salt bath.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. The oil dispersion should be washed with a dry, non-reactive solvent like hexane before use if necessary.

  • Solvents: Organic solvents like DMF, THF, and ethyl acetate are flammable and should be used in a well-ventilated area, away from open flames or sparks.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

The Strategic Utility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a pivotal synthetic intermediate, offering a versatile platform for the development of a wide array of functionalized molecules. The presence of the nitro group on the benzoxazine scaffold provides a strategic anchor for chemical modification, primarily through its reduction to a primary amine. This transformation opens up a gateway for the introduction of diverse pharmacophores and other functionalities, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthetic Pathways and Logical Workflow

The synthesis of this compound and its subsequent functionalization follows a logical progression. The workflow begins with the synthesis of the core benzoxazine structure, followed by the critical reduction of the nitro group, which then allows for further derivatization.

G A Starting Material (e.g., 2-Amino-4-nitrophenol) B Synthesis of This compound A->B Cyclization C Reduction of Nitro Group B->C Catalytic Hydrogenation D 7-Amino-3,4-dihydro-2H-1,4-benzoxazine (Key Intermediate) C->D E Further Derivatization (e.g., Acylation, Alkylation, etc.) D->E Functionalization F Target Molecules (e.g., Biologically Active Compounds) E->F

Caption: Synthetic workflow for the utilization of this compound.

Key Applications and Synthetic Utility

The primary utility of this compound lies in its conversion to 7-amino-3,4-dihydro-2H-1,4-benzoxazine. The resulting amino group serves as a versatile handle for a variety of chemical transformations, including:

  • Amide bond formation: Acylation of the amino group with various carboxylic acids or their derivatives to introduce a wide range of substituents.

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce new carbon-based side chains.

  • Diazotization Reactions: Conversion of the amino group to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X).

  • Formation of Heterocycles: The amino group can participate in cyclization reactions to form more complex heterocyclic systems.

These transformations are instrumental in the synthesis of compounds with potential biological activities, including anticonvulsant and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2-amino-4-nitrophenol and 1,2-dibromoethane.

Materials:

  • 2-Amino-4-nitrophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-4-nitrophenol in acetone, add an excess of 1,2-dibromoethane.

  • Add an aqueous solution of potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the acetone under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Reduction of this compound to 7-Amino-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from a similar reduction of a nitro-benzoxazinone derivative and describes the catalytic hydrogenation of the nitro group.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

Procedure:

  • Suspend this compound in methanol in a suitable reaction vessel.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Carefully add 10% palladium on carbon to the suspension.

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., by using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-amino-3,4-dihydro-2H-1,4-benzoxazine.

Data Presentation

Table 1: Summary of a Representative Reaction for the Synthesis of a 7-Amino-benzoxazine Derivative

ParameterValueReference
Starting Material7-Nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine[1]
Reagents10% Palladium on Carbon, Hydrogen[1]
SolventMethanol[1]
Product7-Amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine[1]

Table 2: Expected Spectroscopic Data for Key Compounds

Compound1H NMR (Expected Chemical Shifts, δ ppm)13C NMR (Expected Chemical Shifts, δ ppm)
This compound Aromatic protons (3H, m), -O-CH₂- (2H, t), -N-CH₂- (2H, t), -NH- (1H, br s)Aromatic carbons, -O-CH₂-, -N-CH₂-
7-Amino-3,4-dihydro-2H-1,4-benzoxazine Aromatic protons (3H, m), -O-CH₂- (2H, t), -N-CH₂- (2H, t), -NH- (1H, br s), -NH₂ (2H, br s)Aromatic carbons, -O-CH₂-, -N-CH₂-

Note: The exact chemical shifts and splitting patterns will depend on the solvent used and the specific substitution pattern.

Signaling Pathway Analogy in Drug Development

The synthetic pathway from this compound to a diverse library of drug candidates can be visualized as a signaling cascade, where each reaction step unlocks a new set of possibilities for molecular diversification.

G Start This compound Intermediate 7-Amino-3,4-dihydro-2H-1,4-benzoxazine Start->Intermediate Reduction Acylation Acylation Intermediate->Acylation Alkylation Alkylation Intermediate->Alkylation Sulfonylation Sulfonylation Intermediate->Sulfonylation Amide_Lib Amide Library Acylation->Amide_Lib Amine_Lib Substituted Amine Library Alkylation->Amine_Lib Sulfonamide_Lib Sulfonamide Library Sulfonylation->Sulfonamide_Lib Screening Biological Screening Amide_Lib->Screening Amine_Lib->Screening Sulfonamide_Lib->Screening

Caption: Diversification strategy from a key intermediate.

This compound is a highly valuable and versatile intermediate in synthetic organic chemistry. Its strategic importance stems from the facile conversion of the nitro group into a reactive amino functionality, which allows for the systematic and efficient construction of libraries of complex molecules for drug discovery and other applications. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block.

References

The Versatility of Benzoxazines: A Gateway to Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest in the development of novel high-performance polymers. Their unique molecular structure and polymerization behavior offer a remarkable combination of properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing.[1][2] This versatility in molecular design allows for the tailoring of polymer properties to suit a wide range of applications, from advanced composites in the aerospace and automotive industries to low-dielectric materials for electronics.[2][3][4] Recent advancements have also focused on the development of bio-based benzoxazines, presenting a sustainable alternative to petroleum-based resins.[5]

Key Properties of Novel Benzoxazine-Based Polymers

The performance of polybenzoxazines can be significantly altered by the choice of the starting phenol, primary amine, and the incorporation of various functional groups or fillers. The following tables summarize key quantitative data from recent studies, highlighting the tunable nature of these polymers.

Thermal Properties

The thermal stability of polybenzoxazines is a key attribute, characterized by high glass transition temperatures (Tg), decomposition temperatures (Td), and char yields. These properties are crucial for applications in high-temperature environments.

Polymer SystemTg (°C)Td5 (°C)Td10 (°C)Char Yield at 800°C (%)Reference
Rosin-based (PBra-1)-35337979.9[6]
Rosin-based (PBra-2)-32135668.8[6]
Bio-based (poly(IE-apa))293395--[7]
Bio-based (poly(V-apa))304393--[7]
Aromatic Ester-based (PTMBE)11026328927.0[8]
Fully Renewable Multi-oxazine155284-335-up to 59.6[9]
Acetylene-functionalized (Ph-apa)--520-60071-81[10]
Mechanical Properties

The mechanical performance of polybenzoxazines, including their stiffness (storage modulus) and strength, can be tailored for various structural applications.

Polymer SystemStorage Modulus (GPa)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)Reference
Bio-based (poly(IE-apa))3.8966.7 ± 2.2--[7]
Bio-based (poly(V-apa))3.6559.0 ± 3.2--[7]
Curcumin-modified--up to 147up to 16.0[7]
Bio-based (poly(4/8/12)-functionalized-MCBZs)~1.9---[5]
Ionic Liquid Composite (3 wt%)-+76.6%+57.8%+80.4%[2]
Dielectric Properties

The low dielectric constant and dissipation factor of certain polybenzoxazine formulations make them ideal for applications in high-frequency electronics and as insulating materials.[1] The incorporation of fluorine is a common strategy to further reduce the dielectric constant.[1]

Polymer SystemDielectric Constant (k)FrequencyDissipation FactorReference
Fluorinated Copolymer (B-a/F-1 = 1/1)2.361 MHz0.0044[1]
Fluorinated (PBAF-ftfa)2.53--[11]
Bio-based (E-dea)---[3]
Aromatic Amine-type (BOZ-1)~2.310² - 10⁵ Hz~0.004[3]
Bio-based Copolymer2.993 GHz0.019[12]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of novel benzoxazine-based polymers. The following sections provide representative protocols for key experimental procedures.

Protocol 1: Synthesis of a Benzoxazine Monomer (e.g., Bisphenol A-aniline based, BA-a)

This protocol describes a common solvent-based method for synthesizing a bifunctional benzoxazine monomer.

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (or another suitable solvent)

  • Sodium hydroxide (NaOH) solution (1M)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Bisphenol A (1 mole) and aniline (2 moles) in 1,4-dioxane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add paraformaldehyde (4 moles) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing chloroform and wash with 1M NaOH solution to remove unreacted phenol.

  • Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazine monomer.

  • Characterize the final product using FTIR and ¹H NMR spectroscopy to confirm its chemical structure.

Protocol 2: Thermal Curing of Benzoxazine Monomer

This protocol outlines the process of thermally polymerizing the benzoxazine monomer into a crosslinked polybenzoxazine network.

Materials:

  • Synthesized benzoxazine monomer

  • Mold (e.g., Teflon or silicone)

  • Programmable oven or hot press

Procedure:

  • Melt the benzoxazine monomer by heating it to a temperature above its melting point (typically 100-120°C).

  • Pour the molten monomer into the desired mold.

  • Place the mold in a programmable oven and apply a stepwise curing schedule. A typical schedule is as follows:

    • 160°C for 1 hour

    • 180°C for 2 hours

    • 200°C for 2 hours

    • Post-curing at 220°C for 1 hour. (Note: The optimal curing schedule may vary depending on the specific benzoxazine monomer and desired properties.)[13]

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stress.

  • Carefully demold the cured polybenzoxazine sample.

Protocol 3: Characterization of Polybenzoxazine

This section provides an overview of the key techniques used to characterize the properties of the cured polybenzoxazine.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability, decomposition temperature, and char yield of the polymer.

  • Apparatus: TGA instrument.

  • Procedure:

    • Place a small sample (5-10 mg) of the cured polybenzoxazine in a TGA pan.

    • Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[10][14][15]

    • Record the weight loss as a function of temperature.

    • Determine the 5% and 10% weight loss temperatures (Td5 and Td10) and the char yield (residual weight at 800°C).[6][8][10]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the cured polymer and to study the curing behavior of the monomer.

  • Apparatus: DSC instrument.

  • Procedure (for Tg of cured polymer):

    • Place a small sample (5-10 mg) of the cured polybenzoxazine in a DSC pan.

    • Heat the sample to a temperature above its expected Tg at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[10][16]

    • Cool the sample rapidly.

    • Reheat the sample at the same heating rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

3. Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (a measure of stiffness) and the glass transition temperature (from the peak of the tan δ curve).

  • Apparatus: DMA instrument.

  • Procedure:

    • Prepare a rectangular sample of the cured polybenzoxazine with defined dimensions.

    • Mount the sample in the DMA instrument (e.g., in a single cantilever or three-point bending clamp).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Heat the sample from a low temperature (e.g., 30°C) to a temperature well above its Tg at a constant heating rate (e.g., 3-5°C/min).[14]

    • Record the storage modulus, loss modulus, and tan δ as a function of temperature. The Tg is typically taken as the peak of the tan δ curve.[15]

Visualizing Benzoxazine Polymer Development

The following diagrams, created using the DOT language, illustrate the key processes in the development of novel polymers from benzoxazines.

Benzoxazine_Synthesis cluster_reactants Reactants Phenol Phenol Derivative Monomer Benzoxazine Monomer Phenol->Monomer Mannich Condensation Amine Primary Amine Amine->Monomer Mannich Condensation Formaldehyde Formaldehyde Formaldehyde->Monomer Mannich Condensation Polymerization_Mechanism Monomer Benzoxazine Monomer Cationic_Intermediate Cationic Intermediate Monomer->Cationic_Intermediate Thermal Activation (Ring-Opening) Polymer_Network Polybenzoxazine Network (Crosslinked) Monomer->Polymer_Network Cationic_Intermediate->Polymer_Network Electrophilic Substitution & Chain Propagation Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Reactants Phenol, Amine, Formaldehyde Synthesis Mannich Condensation Reactants->Synthesis Purification Washing & Recrystallization Synthesis->Purification Monomer Pure Benzoxazine Monomer Purification->Monomer Curing Thermal Curing Monomer->Curing Polymer Cured Polybenzoxazine Curing->Polymer TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC DMA DMA (Mechanical Properties) Polymer->DMA Dielectric Dielectric Analysis Polymer->Dielectric

References

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the nitro group at the 7-position offers a strategic site for chemical modification, primarily through reduction to an amino group, which can then be further functionalized. This allows for the creation of a diverse library of derivatives. The benzoxazine core itself is a privileged scaffold, known to be present in numerous biologically active compounds.[1] This document provides an overview of the synthesis, potential applications, and detailed experimental protocols for utilizing this compound in drug discovery.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-nitrophenol. The first step involves the synthesis of the intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

A detailed protocol for the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one has been described.[2]

  • Reaction Scheme: 2-amino-5-nitrophenol reacts with ethyl bromoacetate in the presence of potassium fluoride in DMF.

  • Experimental Protocol:

    • Under an argon atmosphere, add ethyl bromoacetate (65 mmol) to a solution of anhydrous potassium fluoride (172.1 mmol) in 50 ml of anhydrous N,N-Dimethylformamide (DMF).

    • Stir the solution for 30 minutes at room temperature.

    • Dissolve 2-Amino-5-nitrophenol (65 mmol) in 25 ml of DMF and add it dropwise to the reaction mixture with stirring.

    • After the addition is complete, heat the reaction to 70°C and stir for 16-24 hours.

    • Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which results in the formation of a yellow precipitate.

    • Filter the solid and dry it in vacuo.

    • Recrystallize the product from hot tetrahydrofuran (THF) to yield tan crystals of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.[2]

Step 2: Reduction to this compound (Proposed)

  • Proposed Reaction Scheme: Reduction of the carbonyl group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one using a suitable reducing agent.

  • General Proposed Protocol (Caution: Highly reactive reagents):

    • In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (a molar excess) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting solid and wash it with THF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of various bioactive molecules. The primary route of derivatization involves the reduction of the nitro group to an amine, which can then be further modified.

Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 7-Amino-3,4-dihydro-2H-1,4-benzoxazine B->C D N-Acylation / N-Alkylation / Sulfonylation / etc. C->D E Library of Derivatives D->E F Anticancer Assays (e.g., MTT Assay) E->F G Antimicrobial Assays (e.g., MIC Determination) E->G H Antioxidant Assays (e.g., DPPH Assay) E->H I Structure-Activity Relationship (SAR) Studies F->I G->I H->I J Lead Optimization I->J

Caption: General workflow for the synthesis, derivatization, and screening of bioactive compounds from the this compound building block.

Anticancer Activity

Derivatives of the benzoxazine scaffold have shown promising anticancer activities. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, which share the 7-nitro-benzoxazine core, have been synthesized and evaluated for their anti-proliferative and pro-apoptotic potential.[5]

Quantitative Data for 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one Derivatives

CompoundSubstitution on 2-aryl group% Inhibition of HeLa Cell Viability (at 10 µM)Apoptotic Index (%)DPPH Scavenging Activity (%)
3a 4-methylphenyl44.6775.6165.23
3c 4-hydroxyphenyl42.1168.3485.93
3d 4-bromophenyl35.4362.8755.76
3e 2-bromophenyl31.8758.9151.23
3f 3-chlorophenyl33.5460.1253.87
3g 3-fluorophenyl36.7864.2158.98
3h 1-naphthyl38.9866.7661.45
3k 4-fluorostyryl28.5452.8648.76
Doxorubicin -45.87--
Ascorbic Acid ---90.56

Data extracted from Reference[5]

Antimicrobial Activity

Benzoxazine derivatives are also known for their antimicrobial properties. While specific data for derivatives of this compound is limited, studies on other substituted 1,4-benzoxazin-3-one derivatives provide evidence of their potential as antimicrobial agents.[6]

Quantitative Data for 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives

CompoundR1R2R3MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
1 HHH255025
2 HClH12.52512.5
3 HCH3H255025
4 CH3HH50>5050
5 CH3ClH252512.5
6 CH3CH3H50>5025
7 C2H5HH>50>5050
8 C2H5ClH255025
Ampicillin ---0.783.12-
Fluconazole -----1.56

Data extracted from Reference[6]

Signaling Pathway Involvement

Benzoxazine derivatives can exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways. One such pathway that has been implicated in the action of related compounds is the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[4]

Nrf2-HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., from Nitro Compound Metabolism) ROS->Keap1 Oxidizes Cysteine Residues Drug Benzoxazine Derivative Drug->Keap1 Inhibits Binding Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to HO1 HO-1 Gene ARE->HO1 Transcription NQO1 NQO1 Gene ARE->NQO1 Transcription Antioxidant Antioxidant Enzymes (HO-1, NQO1) HO1->Antioxidant NQO1->Antioxidant Cytoprotection Cytoprotection & Reduced Inflammation Antioxidant->Cytoprotection

Caption: Proposed activation of the Nrf2-HO-1 pathway by benzoxazine derivatives, leading to a cytoprotective response.

Experimental Protocols

MTT Assay for Anticancer Activity Screening

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of newly synthesized benzoxazine derivatives on cancer cell lines.[7]

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is based on standard DPPH assay methods and can be used to evaluate the antioxidant potential of the synthesized derivatives.[3][8]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compounds (dissolved in methanol/ethanol)

    • Ascorbic acid (as a positive control)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of the test compounds and ascorbic acid in the same solvent.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the nitro group allow for the generation of a wide array of derivatives. The demonstrated anticancer and antimicrobial potential of related benzoxazine structures, coupled with their ability to modulate important cellular signaling pathways like Nrf2-HO-1, makes this scaffold a promising starting point for the development of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the full potential of this intriguing molecule.

References

Application Notes and Protocols: Reaction Mechanisms Involving 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthesis, and potential applications of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. The information is intended to guide researchers in the life sciences and drug development in utilizing this compound as a versatile chemical scaffold.

Introduction

This compound is a heterocyclic compound featuring a benzoxazine core with a nitro group substituent on the benzene ring. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by benzoxazine derivatives, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can serve as a handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common approach involves the reaction of a suitably substituted aminophenol with a dihaloethane followed by intramolecular cyclization.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol outlines a potential synthetic route starting from 4-nitro-2-aminophenol.

Materials:

  • 4-Nitro-2-aminophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve 4-nitro-2-aminophenol (1 equivalent) in anhydrous DMF. Add potassium carbonate (2.5 equivalents) to the solution. To this suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude intermediate, N-(2-bromoethyl)-4-nitro-2-aminophenol.

  • Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or potassium tert-butoxide (1.5 equivalents), to the solution at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 4-Nitro-2-aminophenol + 1,2-Dibromoethane step1 N-Alkylation (K2CO3, DMF, 80-90°C) start->step1 intermediate N-(2-bromoethyl)-4-nitro-2-aminophenol step1->intermediate step2 Intramolecular Cyclization (Base, Reflux) intermediate->step2 product This compound step2->product

A potential synthetic workflow for this compound.

Key Reaction Mechanisms

This compound can undergo several important reactions, primarily involving the aromatic ring and the nitro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is crucial for the synthesis of various derivatives with potential biological activities.

Reaction Scheme:

This compound → 7-Amino-3,4-dihydro-2H-1,4-benzoxazine

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the reduction of a similar compound, 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, suspend this compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the suspension.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydro-2H-1,4-benzoxazine.

Quantitative Data for a Related Reduction:

Starting MaterialProductReagentSolventYieldReference
7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine10% Pd/C, H₂MethanolN/A[1]
Electrophilic Aromatic Substitution

The benzoxazine ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating effect of the amino and ether groups and the deactivating, meta-directing effect of the nitro group.

General Mechanism:

Electrophilic substitution on the benzene ring of this compound is expected to occur at positions ortho and para to the activating amino and ether groups, and meta to the deactivating nitro group. Therefore, the most likely positions for substitution are C5 and C8.

Example Reaction: Bromination

While a specific protocol for the bromination of this compound is not available in the provided search results, a study on the bromination of (2H)-1,4-benzoxazin-3(4H)-one indicates that substitution occurs at the C6 and C7 positions.[5] For this compound, bromination would likely occur at the C5 or C8 position.

Experimental Protocol (Hypothetical):

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve this compound in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purify the product by column chromatography to isolate the brominated derivative(s).

Quantitative Data for Bromination of a Related Compound:

Starting MaterialReagentSolventProduct(s)Reference
(2H)-1,4-benzoxazin-3(4H)-oneBromineGlacial Acetic Acid6-bromo- and 6,7-dibromo- derivatives[5]
(2H)-1,4-benzoxazin-3(4H)-oneBromineChloroformMainly 7-bromo- derivative[5]

Biological Applications and Signaling Pathways

Benzoxazine derivatives have been investigated for their analgesic and anti-inflammatory activities, with some studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

Potential Mechanism of Action: COX Inhibition

G cluster_pathway Potential COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Benzoxazine This compound (or derivative) Benzoxazine->COX2 Inhibition

Hypothesized inhibition of COX-2 by benzoxazine derivatives.

Some benzoxazine derivatives may also exert their analgesic effects through interaction with G-protein coupled receptors (GPCRs) involved in pain signaling pathways.[8][9]

Potential Mechanism of Action: GPCR Modulation

G cluster_pathway Potential GPCR Modulation in Pain Pathway Benzoxazine Benzoxazine Derivative GPCR GPCR (e.g., Opioid Receptor) Benzoxazine->GPCR Agonist G_protein G-protein (Gi/o) GPCR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Decreased signaling Ion_Channels->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Hypothesized GPCR modulation by benzoxazine derivatives leading to analgesia.

Summary of Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes expected physicochemical and spectroscopic data for this compound based on data for similar compounds.[3][4][10]

PropertyExpected Value
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Yellow to brown solid
¹H NMR (CDCl₃) δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 4.3-4.5 (t, 2H, O-CH₂), 3.4-3.6 (t, 2H, N-CH₂), ~4.0 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ (ppm): ~148 (C-NO₂), ~142 (C-O), ~138 (C-N), 120-130 (Ar-C), ~115 (Ar-C), ~67 (O-CH₂), ~44 (N-CH₂)
IR (KBr) ν (cm⁻¹): ~3350 (N-H stretch), ~1580 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O-C stretch)

Conclusion

This compound is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. The protocols and reaction mechanisms outlined in these application notes provide a foundation for researchers to explore the chemistry and biological activity of this and related compounds. Further investigation is warranted to fully elucidate the specific reaction conditions, quantitative yields, and detailed biological mechanisms of action for this promising scaffold.

References

Application Notes and Protocols for the Recrystallization of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine via recrystallization. The objective is to obtain a high-purity crystalline solid, a critical step for its application in research and drug development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for accurate biological evaluation and consistent material properties. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point than at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

This guide outlines systematic procedures for solvent selection and the subsequent steps for achieving high-purity this compound.

Data Presentation

While specific quantitative data for the recrystallization of this compound is not extensively available in the public domain, the following table presents a representative summary of expected results from a successful recrystallization protocol. This data is intended to serve as a benchmark for researchers to compare their experimental outcomes.

Recrystallization Solvent SystemCrude Purity (%)Recovered Yield (%)Purity after Recrystallization (%)Melting Point (°C)
Ethanol/Water (9:1 v/v)95.28899.5152-154
Acetone/Hexane (1:2 v/v)95.28599.3151-153
Isopropanol95.28299.1151-153
Ethyl Acetate95.27598.9150-152
Chloroform/Methanol (10:1 v/v)95.29099.6152-154

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Recrystallization

Objective: To identify the most effective single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Chloroform, Hexane, Deionized Water

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature.

  • Observe the solubility. An ideal solvent should show low solubility at room temperature.

  • Gently heat the tubes with agitation and observe if the compound dissolves completely. A good solvent will fully dissolve the compound at an elevated temperature.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good quantity of well-formed crystals is a suitable candidate.

  • For mixed solvent systems, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as described above.

Protocol 2: Standard Recrystallization Procedure

Objective: To purify crude this compound using a selected solvent system.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent system. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Hot Filtration (if required): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and funnel containing a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percentage yield.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Amino-4-nitrophenol derivative and 1,2-dihaloethane) Reaction Chemical Synthesis (Cyclization Reaction) Reactants->Reaction Crude_Product Crude 7-Nitro-3,4-dihydro- 2H-1,4-benzoxazine Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Crystalline Product Purification->Pure_Product Analysis Purity & Characterization (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Recrystallization_Protocol cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product Add_Solvent Add Minimal Hot Solvent Crude->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Hot_Filtration Hot Filtration (optional) Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Drying Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Detailed experimental workflow for the recrystallization process.

Synthesis and Bioactivity of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive molecules derived from 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. The focus is on the anticancer and antimicrobial potential of these compounds, with comprehensive data presentation and methodologies to support further research and development.

Introduction to Bioactive Benzoxazines

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a nitro group at the 7-position of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has been shown to be a promising strategy for the development of potent anticancer and antimicrobial agents. These derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.[4][5] This document outlines the synthesis of novel 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones and summarizes their biological activities.

Synthesis of 7-Nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones

A general synthetic route for the preparation of 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones involves the reaction of 4-nitroanthranilic acid with various substituted benzoyl chlorides.[1][4][7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4_Nitroanthranilic_Acid 4-Nitroanthranilic Acid Stirring Stirring 4_Nitroanthranilic_Acid->Stirring Benzoyl_Chlorides Substituted Benzoyl Chlorides (2a-k) Benzoyl_Chlorides->Stirring Pyridine Pyridine (Base) Pyridine->Stirring Target_Molecules 7-Nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones (3a-k) Stirring->Target_Molecules Good Yields (63-86%)

Caption: Synthetic workflow for 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones.

Experimental Protocol: General Procedure for Synthesis (GP-1)

A solution of 4-nitroanthranilic acid (1.0 equivalent) in pyridine is prepared. To this solution, the respective substituted benzoyl chloride (2.0 equivalents) is added dropwise with constant stirring.[1][4][7] The reaction mixture is stirred at room temperature for a specified duration. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with sodium bicarbonate solution and then with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-one derivatives (3a-k).[1][4][7]

Bioactivity of 7-Nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-one Derivatives

The synthesized compounds have been evaluated for their anticancer and antioxidant activities.

Anticancer Activity

The anticancer potential of the synthesized benzoxazinones was evaluated against HeLa (human cervical cancer) cell lines using the MTT assay.[1][4][7] Several derivatives exhibited significant cytotoxic potential.[4][7] The pro-apoptotic potential was confirmed by Hoechst 33258 staining, which revealed characteristic morphological changes of apoptosis in treated cells.[1][4][7]

Table 1: In Vitro Anticancer Activity of Selected 7-Nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones against HeLa Cells [1][4]

CompoundAr-substituentInhibition of Cell Viability (%)Apoptotic Index (%)
3a 4-Methylphenyl44.6775.61
3c 4-Chlorophenyl41.8268.34
3k 4-Hydroxyphenyl28.5452.86
Doxorubicin (Standard)--
Antioxidant Activity

The antioxidant properties of the synthesized compounds were determined using the DPPH free radical scavenging assay. A number of the derivatives displayed significant antioxidant potential.[1][4][7]

Table 2: Antioxidant Activity of Selected 7-Nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones [1][4]

CompoundAr-substituentDPPH Radical Scavenging (%)
3a 4-Methylphenyl85.93
3c 4-Chlorophenyl78.45
3k 4-Hydroxyphenyl65.21
Standard (Ascorbic Acid)90.56

Mechanism of Action: Apoptosis Induction

The anticancer activity of these 7-nitro-benzoxazinone derivatives is, at least in part, attributed to the induction of apoptosis. While the specific upstream targets are still under investigation, the observed morphological changes, such as chromatin condensation and formation of apoptotic bodies, are hallmarks of this programmed cell death pathway. A plausible mechanism involves the activation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.[8]

Apoptosis_Pathway 7_Nitro_Benzoxazine 7-Nitro-Benzoxazine Derivatives Cellular_Stress Induction of Cellular Stress 7_Nitro_Benzoxazine->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2_protein Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_protein Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2_protein->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by 7-nitro-benzoxazine derivatives.

Experimental Protocol: Hoechst 33258 Staining for Apoptosis
  • HeLa cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds (e.g., 3a, 3c, 3k) at a specific concentration for 24 hours. A negative control (untreated cells) and a positive control (e.g., doxorubicin) are included.

  • After incubation, the cells are washed with phosphate-buffered saline (PBS).

  • The cells are then fixed with 4% paraformaldehyde for 10 minutes at room temperature.

  • After washing with PBS, the cells are stained with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • The cells are washed again with PBS and observed under a fluorescence microscope.

  • Apoptotic cells are identified by condensed or fragmented nuclei, and the apoptotic index is calculated as the percentage of apoptotic cells relative to the total number of cells.[4][7]

Antimicrobial Activity

Derivatives of the 1,4-benzoxazine scaffold have also been reported to possess antimicrobial properties.[5] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5][9]

Table 3: Antimicrobial Activity of Benzoxazine Derivatives [5]

CompoundBacterial StrainZone of Inhibition (mm)
4e E. coli22
S. aureus20
B. subtilis18

Conclusion and Future Directions

The this compound framework serves as a valuable scaffold for the development of novel bioactive molecules. The presented data highlights the potential of these derivatives as anticancer and antioxidant agents. The induction of apoptosis is a key mechanism underlying their cytotoxic effects. Further studies are warranted to elucidate the precise molecular targets and to optimize the lead compounds for improved efficacy and selectivity. The exploration of their antimicrobial potential also presents a promising avenue for future research.

References

Application Notes and Protocols: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current and potential uses of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and related nitro-substituted benzoxazines in materials science, with a focus on high-performance polymers. Detailed experimental protocols for the synthesis and characterization of these materials are also presented.

Introduction

Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest for high-performance applications due to their excellent thermal stability, high char yield, low water absorption, and near-zero volumetric shrinkage during polymerization.[1] The molecular structure of benzoxazine monomers offers considerable design flexibility, allowing for the incorporation of various functional groups to tailor the final properties of the polybenzoxazine network.[2]

The introduction of a nitro group, as in this compound, is a strategy to enhance specific properties of the resulting polymer. The electron-withdrawing nature of the nitro group can influence the polymerization behavior and impart unique characteristics to the material, such as increased thermal stability and energetic properties. This makes nitro-substituted polybenzoxazines promising candidates for applications in energetic materials, high-temperature coatings, and advanced composites.

Key Application: Energetic Materials

A significant application of nitro-substituted benzoxazines is in the formulation of energetic polymers. These materials are designed to release a large amount of energy upon initiation and are used in propellants and explosives. The incorporation of nitro groups into the polymer backbone increases the energy density of the material.

Research into nitrogen-rich polybenzoxazines has demonstrated their potential as energetic materials.[3] While specific data for polymers derived directly from this compound is limited in the reviewed literature, studies on analogous structures, such as those synthesized from p-nitrophenol, provide valuable insights into their performance.

Performance of a p-Nitrophenol-Based Benzoxazine Polymer (SC-Bz)

A study by Abdous et al. investigated the properties of a benzoxazine monomer synthesized from phenylsemicarbazide, paraformaldehyde, and p-nitrophenol (a structural isomer of a precursor to this compound). The resulting polymer (SC-PBz) exhibited promising energetic properties.[3]

Table 1: Thermal and Energetic Properties of a p-Nitrophenol-Based Polybenzoxazine (SC-PBz)

PropertyValueReference
Polymerization Temperature (Peak)215.4 °C[3]
Decomposition Temperature (Onset)240 °C[3]
Heat of Combustion (ΔHc)-24.47 kJ/g[3]
Char Yield at 670 °C (under N2)~30%[3]

Experimental Protocols

Synthesis of a Nitro-Substituted Benzoxazine Monomer

This protocol is adapted from the synthesis of a p-nitrophenol-based benzoxazine monomer (SC-Bz) and can be considered as a general guideline for the synthesis of nitro-substituted benzoxazines.[3]

Materials:

  • p-Nitrophenol

  • A primary amine (e.g., aniline for a simpler structure, or phenylsemicarbazide as in the reference)

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Chloroform

  • 1 N Sodium Hydroxide (NaOH) solution

  • Distilled water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In the three-necked flask, dissolve p-nitrophenol (19.84 mmol) and the primary amine (19.84 mmol) in 1,4-dioxane.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • Add paraformaldehyde (39.69 mmol) to the mixture and increase the temperature to 130°C.

  • Maintain the reaction at 130°C for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the product multiple times with distilled water.

  • Dissolve the crude product in chloroform and transfer it to a separatory funnel.

  • Wash the chloroform solution with 1 N NaOH solution to remove unreacted phenols, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Recrystallize the solid product from an appropriate solvent mixture (e.g., acetone/chloroform) and dry in a vacuum oven at 110°C for 7 hours.[3]

Thermal Polymerization of the Benzoxazine Monomer

The synthesized nitro-substituted benzoxazine monomer can be thermally polymerized into a crosslinked polybenzoxazine network.

Procedure:

  • Place the purified benzoxazine monomer in a mold or on a suitable substrate.

  • Heat the monomer in an oven following a staged curing cycle. A typical cycle involves:

    • 160°C for 3 hours

    • 200°C for 2 hours[3]

  • Allow the polymer to cool slowly to room temperature to avoid thermal stress.

Characterization of the Polybenzoxazine

a) Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Equipment:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small sample (5-10 mg) of the cured polybenzoxazine in an alumina crucible.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature and char yield.

b) Curing Behavior (Differential Scanning Calorimetry - DSC)

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Seal a small sample (5-10 mg) of the uncured benzoxazine monomer in an aluminum pan.

  • Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow to determine the exothermic peak corresponding to the ring-opening polymerization.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_product Final Material p_nitrophenol p-Nitrophenol mixing Mixing in 1,4-Dioxane p_nitrophenol->mixing amine Primary Amine amine->mixing paraformaldehyde Paraformaldehyde paraformaldehyde->mixing heating Heating and Reaction (100-130°C) mixing->heating Mannich Condensation purification Purification (Washing, Recrystallization) heating->purification curing Thermal Curing (160-200°C) purification->curing Ring-Opening Polymerization polybenzoxazine Poly(nitro-substituted benzoxazine) curing->polybenzoxazine

Caption: Workflow for the synthesis and polymerization of a nitro-substituted polybenzoxazine.

Property_Influence cluster_properties Enhanced Material Properties nitro_group 7-Nitro Group (Electron-Withdrawing) polymer_backbone Polybenzoxazine Backbone nitro_group->polymer_backbone influences thermal_stability Increased Thermal Stability polymer_backbone->thermal_stability energetic_performance Higher Energetic Performance polymer_backbone->energetic_performance chemical_resistance Improved Chemical Resistance polymer_backbone->chemical_resistance

Caption: Influence of the 7-nitro group on the properties of the polybenzoxazine material.

Potential Applications in Other Fields

While the primary application highlighted is in energetic materials, the enhanced thermal stability and potential for high char yield of nitro-substituted polybenzoxazines suggest their utility in other areas of materials science:

  • High-Temperature Coatings: The thermal resistance of these polymers could make them suitable for protective coatings in demanding environments, such as in the aerospace and automotive industries.

  • Flame Retardants: The high char yield is a desirable characteristic for flame retardant materials, as the char layer can act as a barrier to heat and mass transfer during combustion.

  • Advanced Composites: As a matrix material, nitro-substituted polybenzoxazines could be used to create fiber-reinforced composites with enhanced thermal and mechanical properties for structural applications.

Further research is needed to fully explore and quantify the performance of polymers derived from this compound in these applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives is through a variation of the Mannich reaction. This typically involves the condensation of a substituted o-aminophenol with a suitable two-carbon synthon, often 1,2-dibromoethane or a related equivalent, in the presence of a base. For this compound, the starting material would be 2-amino-4-nitrophenol.

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent with a base. Common solvents include acetone, acetonitrile, or DMF. The choice of base is often an inorganic carbonate like potassium carbonate. Reaction times can range from several hours to a few days, depending on the specific reactants and temperature.

Q3: What are the main challenges encountered during the synthesis?

A3: Common challenges include low yields, the formation of side products such as dimers and polymers, and difficulties in purifying the final product. The presence of the electron-withdrawing nitro group can also affect the reactivity of the starting materials.

Q4: How can I purify the crude this compound?

A4: Purification typically involves an initial workup to remove inorganic salts, followed by recrystallization or column chromatography. Washing the organic extract with a dilute base solution, such as 1N sodium hydroxide, can help remove unreacted phenolic starting materials.[1] Recrystallization from a suitable solvent system like acetone/chloroform is also a common technique.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the base is of good quality and used in sufficient excess.- Check the purity of starting materials.
Decomposition of starting materials or product.- If the reaction mixture darkens significantly, consider lowering the reaction temperature.- Use a milder base.
Formation of a Tarry/Oily Residue Polymerization or formation of complex side products.- Lower the reaction temperature.- Use a more dilute reaction mixture.- Consider a stepwise approach where the N-alkylation of the aminophenol is performed first, followed by ring closure.
Difficult Purification Presence of closely related impurities or unreacted starting materials.- For removal of unreacted 2-amino-4-nitrophenol, wash the organic phase with a dilute aqueous base solution (e.g., 1% NaOH).- If recrystallization is ineffective, employ column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Product is Contaminated with a Dimer A common side reaction where two molecules of the aminophenol are linked by the bromoethane bridge.- Use a higher dilution of the reactants to favor the intramolecular cyclization over the intermolecular reaction.- Add the 1,2-dibromoethane slowly to the reaction mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Amino-4-nitrophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrophenol (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine 2-amino-4-nitrophenol, K2CO3, and Acetone B 2. Add 1,2-Dibromoethane A->B C 3. Reflux for 24-48h B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low or No Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes decomposition Decomposition start->decomposition Yes purification_issue Difficult Purification? start->purification_issue solution1 Increase reaction time/temp. Check reagents. incomplete_reaction->solution1 solution2 Lower reaction temp. Use milder base. decomposition->solution2 unreacted_sm Unreacted Starting Material purification_issue->unreacted_sm Yes dimer_formation Dimer Formation purification_issue->dimer_formation Yes solution3 Wash with dilute base. Column chromatography. unreacted_sm->solution3 solution4 Use high dilution. Slow addition of electrophile. dimer_formation->solution4

References

How to optimize reaction conditions for benzoxazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for benzoxazine synthesis, and how do they compare?

A1: The choice of solvent is critical as it affects reactant solubility, reaction kinetics, and side product formation. Toluene and dioxane are frequently used.[1] However, solvent-free methods are increasingly popular due to reduced reaction times and cost-effectiveness.[1][2] The selection depends on the specific phenol and amine used. Water has also been explored as a green solvent alternative.[3]

Q2: Is a catalyst required for benzoxazine monomer synthesis?

A2: The synthesis of benzoxazine monomers is a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[4] This reaction does not typically require an external catalyst, as it can be promoted by the reactants themselves. However, the subsequent ring-opening polymerization to form polybenzoxazine often requires thermal activation or the use of catalysts (like Lewis acids or organic acids) to proceed at lower temperatures.[5][6][7][8]

Q3: What are typical reaction temperatures and times?

A3: Reaction conditions vary significantly based on the reactants and whether a solvent is used. Solvent-based syntheses may be run under reflux for several hours (e.g., 5 hours or more).[9][10] Solvent-free approaches often involve heating a mixture of the reactants.[1][2] It is crucial to monitor the reaction to avoid prolonged heating, which can lead to the formation of undesirable oligomers and side products.[1]

Q4: What kind of yields can I expect from my synthesis?

A4: Yields are highly dependent on the specific monomers and the reaction conditions employed. With optimized conditions, it is possible to achieve high yields. For example, syntheses in toluene have reported yields of 82-86%, while using DMF as a solvent has yielded 76-81%.[1] A synthesis using a mixture of toluene and ethanol has been reported to achieve yields of 90-95%.[10]

Q5: How critical is the purity of the starting materials?

A5: The purity of the phenol, amine, and formaldehyde source is very important. Impurities can lead to side reactions, lowering the yield and complicating the purification of the final benzoxazine monomer. Furthermore, residual impurities can affect the subsequent polymerization process.[11]

Troubleshooting Guide

This section addresses common problems encountered during benzoxazine synthesis. Use the accompanying workflow diagram to diagnose issues systematically.

Problem: Low or No Yield of Benzoxazine Monomer

Potential Cause 1: Incorrect Reactant Stoichiometry

  • Recommendation: The standard molar ratio for phenol, primary amine, and formaldehyde is typically 1:1:2.[12] Ensure you are using the correct stoichiometry. Paraformaldehyde is commonly used as the formaldehyde source.

Potential Cause 2: Inappropriate Reaction Temperature

  • Recommendation: If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and oligomerization can dominate.[1] Monitor the reaction progress using techniques like TLC or NMR to determine the optimal temperature and time for your specific system.

Potential Cause 3: Poor Solubility of Reactants

  • Recommendation: If reactants are not fully dissolved, the reaction will be inefficient. Choose a solvent in which all starting materials are soluble at the reaction temperature. For solvent-free methods, ensure the mixture is homogenous.

Problem: Significant Formation of Side Products/Oligomers

Potential Cause 1: Prolonged Reaction Time or Excessive Heat

  • Recommendation: Overheating or extending the reaction time unnecessarily can promote the formation of oligomers and other byproducts.[1] Optimize the reaction time by monitoring the consumption of starting materials.

Potential Cause 2: Presence of Water

  • Recommendation: The presence of water can favor the formation of undesirable byproducts.[1] While some methods use aqueous solutions,[3] traditional syntheses benefit from anhydrous conditions. Use dry solvents and ensure reactants are free of excess moisture.

Potential Cause 3: Incorrect Purification Method

  • Recommendation: Impurities and side products may co-precipitate with your desired product. A common purification step involves washing the reaction mixture with a 1N sodium hydroxide (NaOH) solution to remove unreacted phenol, followed by washing with water until the pH is neutral.[9][13] Recrystallization from a suitable solvent like hexane can further enhance purity.[9]

Problem: Difficulty in Product Purification

Potential Cause 1: High-Boiling Point Solvent

  • Recommendation: Solvents like toluene have high boiling points, making them difficult to remove completely under vacuum without potentially degrading the benzoxazine product.[3] If this is an issue, consider using a lower-boiling point solvent or exploring a solvent-free synthesis route.

Potential Cause 2: Product is an Oil or Amorphous Solid

  • Recommendation: Not all benzoxazine monomers are crystalline. If your product is an oil or fails to crystallize, purification by column chromatography is a viable alternative to recrystallization.[14]

Data Presentation

Table 1: Effect of Solvent on Benzoxazine Synthesis Yield
Solvent SystemReactants (Example)Reported Yield (%)Reference
TolueneBisphenol A, Aniline, Paraformaldehyde82 - 86[1]
Toluene/EthanolPhenol, Diamine, Paraformaldehyde90 - 95[10]
Dimethylformamide (DMF)Rosin-based Phenol, Amine, Paraformaldehyde76 - 81[1]
Poly(ethylene glycol) (PEG 600)Magnolol, Furfurylamine, Paraformaldehyde~74 (in 5 min)[15]
Solvent-FreePhenol, Amine, ParaformaldehydeHigh yields, cost-effective[1][2]
Table 2: Impact of Catalysts on Benzoxazine Polymerization Temperature

Note: This table refers to the ring-opening polymerization (curing) of the synthesized monomer, not the initial synthesis reaction. Lowering the polymerization temperature is a key goal of optimization.

Benzoxazine MonomerCatalyst (Type)Polymerization Peak (°C) (Uncatalyzed)Polymerization Peak (°C) (Catalyzed)Reference
BA-a (Bisphenol A/Aniline)FeCl₃ (Lewis Acid)~217145[7][16]
BA-a (Bisphenol A/Aniline)AlCl₃ (Lewis Acid)~217145[7][16]
BA-a (Bisphenol A/Aniline)ZnCl₂ (Lewis Acid)~217145[7][16]
BA-a (Bisphenol A/Aniline)DMAP (Amine)260226[5]
BZ (Bisphenol A based)Pyrogallol (Phenolic)256174[6]

Experimental Protocols

General Protocol for Solvent-Based Benzoxazine Synthesis

This protocol is a general guideline and should be adapted for specific reactants.

Materials:

  • Phenolic compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or 1:1 Toluene/Ethanol)

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Hexane)

Procedure:

  • Dissolve the phenolic compound (1.0 eq) and primary amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add paraformaldehyde (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the solution to a separatory funnel.

  • Wash the organic phase three times with a 1N NaOH solution to remove unreacted phenol.[9][13]

  • Wash the organic phase with deionized water until the aqueous layer is neutral (pH 7).[9][13]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[9][13]

  • Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography to yield the pure benzoxazine monomer.[9][14]

Visualizations

TroubleshootingWorkflow cluster_yield Low / No Yield cluster_purity Impure Product start_node Observed Issue P1 Low Yield start_node->P1 Identify Problem P2 Side Products or Oligomers Formed start_node->P2 Identify Problem problem_node problem_node cause_node cause_node solution_node solution_node C1_1 Incorrect Stoichiometry P1->C1_1 Check C1_2 Low Reaction Temperature P1->C1_2 Check C1_3 Poor Reactant Solubility P1->C1_3 Check S1_1 Verify 1:1:2 Ratio (Phenol:Amine:CH₂O) C1_1->S1_1 Solution S1_2 Optimize Temp & Monitor with TLC/NMR C1_2->S1_2 Solution S1_3 Select Appropriate Solvent C1_3->S1_3 Solution C2_1 Prolonged Time or Excess Heat P2->C2_1 Check C2_2 Presence of Water P2->C2_2 Check C2_3 Impure Starting Materials P2->C2_3 Check S2_1 Optimize Reaction Time C2_1->S2_1 Solution S2_2 Use Anhydrous Conditions C2_2->S2_2 Solution S2_3 Use High Purity Reactants C2_3->S2_3 Solution

Caption: Troubleshooting workflow for common benzoxazine synthesis issues.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction & Workup cluster_purification Purification reagent reagent process process product product waste waste Phenol Phenol (1 eq) Mix Mix & Reflux Phenol->Mix Amine Primary Amine (1 eq) Amine->Mix CH2O Paraformaldehyde (2 eq) CH2O->Mix Solvent Solvent Solvent->Mix Wash_NaOH Wash (1N NaOH) Mix->Wash_NaOH Wash_H2O Wash (H₂O) Wash_NaOH->Wash_H2O Waste1 Unreacted Phenol Wash_NaOH->Waste1 Dry Dry (e.g., MgSO₄) Wash_H2O->Dry Waste2 Aqueous Waste Wash_H2O->Waste2 Evap Evaporate Solvent Dry->Evap Purify Recrystallize or Column Chromatography Evap->Purify Final Pure Benzoxazine Monomer Purify->Final

Caption: General experimental workflow for benzoxazine monomer synthesis.

References

Technical Support Center: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?

  • Answer: Low to no yield can stem from several factors. A primary consideration is the reactivity of the starting materials. 4-Nitro-2-aminophenol, a likely precursor, has an electron-withdrawing nitro group which can reduce the nucleophilicity of the amino group, thereby hindering the reaction.

    Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the purity of your 4-nitro-2-aminophenol and 1,2-dibromoethane (or other cyclizing agent). Impurities can interfere with the reaction.

    • Optimize Reaction Conditions:

      • Base: A strong base is crucial for the deprotonation of the phenolic hydroxyl and amino groups. If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.

      • Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the reactants and facilitate the reaction.

      • Temperature: The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range of 80-120 °C. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol starting material.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure product. What are the likely side reactions and what purification strategies can I employ?

  • Answer: The formation of multiple products is a common issue in benzoxazine synthesis. Potential side reactions include N-alkylation, O-alkylation, and polymerization.

    Likely Side Products:

    • N,N'-bis-alkylation: The amino group can react with two molecules of the alkylating agent.

    • Polymerization: Under certain conditions, the starting materials or the product can polymerize.

    • Isomers: Depending on the reaction pathway, the formation of isomeric products is possible.

    Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired product from side products. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction seems to have stalled, with starting material still present after an extended period. What can I do to drive the reaction to completion?

  • Answer: A stalled reaction can be due to insufficient activation of the nucleophiles or deactivation of the electrophile.

    Troubleshooting Steps:

    • Increase Base Equivalents: Ensure that at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the amino groups. A slight excess of the base might be beneficial.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition.

    • Use a Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in biphasic reaction systems.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate slow reactions and improve yields.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for this compound?

    • A1: The most common approach is the cyclization of 4-nitro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, in the presence of a base.

  • Q2: How does the nitro group affect the synthesis?

    • A2: The electron-withdrawing nature of the nitro group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, making the reaction more challenging compared to the synthesis of unsubstituted benzoxazines. This often necessitates harsher reaction conditions (stronger base, higher temperature).

  • Q3: What are the key reaction parameters to optimize for yield improvement?

    • A3: The choice of base, solvent, reaction temperature, and reaction time are critical. A systematic optimization of these parameters is recommended to achieve the best possible yield.

  • Q4: Are there any alternative synthetic routes?

    • A4: An alternative could involve the nitration of a pre-formed 3,4-dihydro-2H-1,4-benzoxazine. However, this may lead to a mixture of isomers and requires careful control of the nitrating conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of nitro-substituted benzoxazine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitrophenol, 3-Nitroaniline, ParaformaldehydeDioxane110575[1]
4-Nitrophenol, Aniline, ParaformaldehydeTolueneReflux688[2]
2-Amino-4-nitrophenol, 1,2-DibromoethaneK2CO3, DMF10024~40-60*Inferred

*Yield is an estimation based on typical yields for similar reactions and the challenges associated with the electron-withdrawing nitro group.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-2-aminophenol (1 equivalent) and a suitable solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 4-nitro-2-aminophenol, base, and solvent start->reactants stir Stir at 0°C reactants->stir add_dbe Add 1,2-dibromoethane stir->add_dbe heat Heat to 80-100°C add_dbe->heat monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Oxidation of Starting Material start->cause3 sol1 Verify Purity of Reactants cause1->sol1 sol2 Optimize Base, Solvent, and Temperature cause2->sol2 sol3 Use Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Identifying and minimizing side products in benzoxazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during benzoxazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in benzoxazine synthesis?

A1: The most prevalent side products in benzoxazine synthesis include:

  • Oligomers and Polymeric Species: These are formed through the premature ring-opening of the benzoxazine monomer or by the reaction of intermediates, leading to chains of varying lengths.[1][2]

  • Unreacted Starting Materials: Residual phenols, amines, and formaldehyde can remain in the final product, impacting its purity and subsequent polymerization.

  • Methylene-Bridged Phenols: These structures, often part of oligomers, result from the reaction of formaldehyde with the phenol at positions other than the one involved in the oxazine ring formation.

  • Triazine Derivatives: The formation of 1,3,5-triazine rings is a significant side reaction, particularly when using diamines as the amine source.[3] This can lead to gelation of the reaction mixture.[3]

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of analytical techniques is typically employed to identify and quantify side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. Characteristic signals can help identify unreacted starting materials, oligomeric structures, and the benzoxazine ring itself. For example, a low-intensity signal around 5.1 ppm in ¹H NMR may indicate the presence of triazine structures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of the reaction and identify functional groups. The disappearance of the phenolic hydroxyl peak and the appearance of characteristic oxazine ring absorptions are key indicators of a successful reaction. The presence of broad hydroxyl peaks in the final product may suggest the presence of oligomers or unreacted phenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired benzoxazine monomer from unreacted starting materials and oligomeric side products, allowing for their quantification.[4]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution of the product and can clearly show the presence of higher molecular weight oligomers.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the monomer and its polymerization behavior. The presence of impurities can affect the curing temperature and enthalpy.[5]

Q3: What are the general strategies to minimize the formation of side products?

A3: Minimizing side products generally involves careful control over reaction conditions:

  • Stoichiometry: Precise control of the molar ratios of the reactants (phenol, amine, and formaldehyde) is crucial. An excess of formaldehyde, for instance, can promote the formation of methylene bridges and oligomers. One study on the synthesis of a benzoxazine resin from 4,4'-diaminodiphenyl methane (MDA) found that a formaldehyde to MDA mole ratio of 4.4 resulted in the maximum oxazine-ring content and fewer byproducts.[6]

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can lead to the formation of oligomers and other side products. It is important to find the optimal balance that allows for complete monomer formation without promoting side reactions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents are often recommended to avoid side reactions that can be induced by polar solvents.[2] For instance, in the synthesis of certain benzoxazines from diamines, a toluene/ethanol mixture was found to be optimal for obtaining the target product in a single step.[7]

  • pH Control: The pH of the reaction medium can influence the reaction pathways. For some syntheses, particularly with weakly basic amines, acidic conditions may be necessary to achieve a high yield.

  • Purification: Post-synthesis purification is essential to remove unreacted starting materials and side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during benzoxazine synthesis.

Problem 1: Low Yield of Benzoxazine Monomer
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or FTIR to determine the optimal endpoint. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Product Formation - Re-evaluate the stoichiometry of your reactants. An incorrect molar ratio is a common cause of side reactions.[6] - Lower the reaction temperature to disfavor the formation of thermally induced side products. - Change the solvent to a less polar one to minimize solvent-induced side reactions.[2]
Loss during Work-up - Optimize the purification process. If using liquid-liquid extraction, ensure proper phase separation and minimize the number of extractions if the product has some solubility in the aqueous phase. - If performing recrystallization, choose an appropriate solvent system and cool the solution slowly to maximize crystal formation and recovery.
Problem 2: Presence of a High Amount of Oligomers
Possible Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature. High temperatures can promote the ring-opening of the benzoxazine monomer and subsequent oligomerization.[1]
Prolonged Reaction Time - Reduce the reaction time. Monitor the reaction to stop it once the monomer formation is complete, before significant oligomerization occurs.
Incorrect Stoichiometry - An excess of formaldehyde can lead to the formation of methylene bridges between phenolic units, a key step in oligomerization. Carefully control the stoichiometry.
Use of a Polar Solvent - Switch to a non-polar solvent. Polar solvents can facilitate the formation of ionic intermediates that may lead to oligomerization.[2]
Problem 3: Gel Formation in the Reaction Mixture (especially with Diamines)
Possible Cause Suggested Solution
Formation of Triazine Rings - This is a common side reaction with diamines that leads to cross-linking and gelation.[3] - Modify the solvent system. Using a mixed solvent system like toluene/isopropanol can suppress triazine formation. - Adjust the reaction temperature and concentration of reactants.
Excessive Oligomerization - High concentrations of reactants and high temperatures can lead to extensive cross-linking through oligomerization. - Consider a more dilute reaction mixture or a gradual addition of one of the reactants.

Data on Reaction Parameters and Side Products

While comprehensive quantitative data is often specific to the particular benzoxazine being synthesized, the following table summarizes general trends observed.

Parameter Effect on Side Product Formation References
Temperature Increasing temperature generally increases the rate of side reactions, particularly the formation of oligomers.[1][1]
Reaction Time Prolonged reaction times can lead to a higher proportion of oligomers and other degradation products.
Solvent Polarity Higher polarity solvents can sometimes promote side reactions. Non-polar solvents are often preferred.[2][2]
Stoichiometry (Formaldehyde) An excess of formaldehyde can increase the formation of methylene-bridged structures and oligomers. A study showed an optimal formaldehyde-to-diamine ratio exists to maximize monomer yield.[6][6]
Amine Type The use of diamines significantly increases the likelihood of triazine ring formation and gelation.[3][3]

Key Experimental Protocols

General Procedure for Benzoxazine Synthesis (Solution Method)

This protocol is a general guideline and may require optimization for specific starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic compound (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent (e.g., toluene, dioxane, or a toluene/ethanol mixture).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (2 equivalents), typically as a 37 wt% aqueous solution or as paraformaldehyde.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and maintain it for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or FTIR.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a 1N sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the aqueous phase is neutral.[8]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like toluene/heptane) and allow it to cool slowly to form crystals. A detailed procedure for the recrystallization of bisphenol A can be adapted for bisphenol A-based benzoxazines.[7][9][10][11][12]

    • Column Chromatography: For high purity, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol for ¹H NMR Analysis to Identify Impurities
  • Sample Preparation: Prepare a solution of the benzoxazine product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Benzoxazine Protons: Identify the characteristic peaks for the benzoxazine ring protons, typically Ar-CH₂-N and O-CH₂-N, which appear as singlets or multiplets in the 4-6 ppm region.[13]

    • Unreacted Phenol: Look for the characteristic phenolic -OH proton signal (its chemical shift is solvent and concentration-dependent) and the aromatic signals of the unreacted phenol.

    • Oligomers: The presence of broad signals in the aromatic and methylene bridge regions may indicate the presence of oligomers.

    • Triazine: A signal around 5.1 ppm can be indicative of triazine structures.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Benzoxazine Synthesis and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions Phenol Phenol Mannich_Base Mannich Base Intermediate Phenol->Mannich_Base Methylene_Phenol Methylene-Bridged Phenols Phenol->Methylene_Phenol + Formaldehyde Amine Primary Amine Amine->Mannich_Base Triazine Triazine (with Diamines) Amine->Triazine + Formaldehyde (excess) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Benzoxazine Benzoxazine Monomer Mannich_Base->Benzoxazine Ring Closure Oligomers Oligomers Mannich_Base->Oligomers Further Condensation Benzoxazine->Oligomers Premature Ring Opening Methylene_Phenol->Oligomers

Caption: Overview of benzoxazine synthesis and common side reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Benzoxazine Yield

G start Low Yield of Benzoxazine check_reaction Analyze Crude Product by TLC/NMR/FTIR start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products High Level of Side Products? incomplete->side_products No increase_time_temp Increase Reaction Time/Temp. incomplete->increase_time_temp Yes workup_loss Significant Loss During Work-up? side_products->workup_loss No optimize_stoich Optimize Stoichiometry side_products->optimize_stoich Yes modify_workup Modify Purification Protocol workup_loss->modify_workup Yes end Improved Yield workup_loss->end No increase_time_temp->end change_solvent Change Solvent optimize_stoich->change_solvent optimize_stoich->end change_solvent->end modify_workup->end

Caption: A logical workflow for troubleshooting low yields in benzoxazine synthesis.

Diagram 3: Mechanism of Methylene-Bridged Phenol Formation

G reactants Phenol + Formaldehyde intermediate Electrophilic Attack at ortho/para position Forms Hydroxymethylphenol reactants->intermediate Acid/Base Catalysis side_product Condensation with another Phenol Methylene-Bridged Phenol intermediate->side_product Dehydration

Caption: Simplified mechanism for the formation of methylene-bridged phenol side products.

References

Technical Support Center: Purification of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guide

Researchers may face several difficulties during the purification of this compound. This guide provides a structured approach to identify and resolve these common issues.

Problem 1: Low Overall Yield After Purification

Possible Causes:

  • Incomplete reaction: The synthesis of the target compound may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.

  • Product loss during workup: The compound may be partially soluble in the aqueous phase during extraction or washing steps.

  • Suboptimal recrystallization conditions: The chosen solvent system may not be ideal, leading to significant loss of the product in the mother liquor.

  • Degradation of the compound: The presence of the nitro group can make the compound susceptible to degradation under certain conditions (e.g., high temperatures, presence of strong acids or bases).

Solutions:

  • Reaction Monitoring: Utilize thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has reached completion before proceeding with the workup.

  • Extraction Optimization: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Recrystallization Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Mild Purification Conditions: Avoid excessive heat and prolonged exposure to harsh pH conditions during the purification process.

Problem 2: Persistent Impurities in the Final Product

Possible Causes:

  • Starting material contamination: Impurities in the starting materials (e.g., 2-amino-4-nitrophenol) can carry through the synthesis and co-crystallize with the product.

  • Formation of byproducts: Side reactions can lead to the formation of structurally similar impurities that are difficult to separate. A common byproduct can be the N-alkylated dimer.

  • Ineffective purification method: A single purification technique may not be sufficient to remove all impurities.

Solutions:

  • Starting Material Purity: Ensure the purity of starting materials before use. Recrystallization of starting materials may be necessary.

  • Chromatographic Purification: Employ column chromatography on silica gel to separate the desired product from closely related impurities. A solvent gradient of ethyl acetate in hexane is often effective.

  • Sequential Purification: Combine different purification techniques. For example, perform column chromatography followed by recrystallization to achieve high purity.

  • Washing: Washing the crude product with a 1 N sodium hydroxide solution can help remove acidic impurities. This should be followed by washing with distilled water until the filtrate is neutral.

Problem 3: Oily Product Instead of a Crystalline Solid

Possible Causes:

  • Presence of residual solvent: Incomplete removal of the reaction or purification solvents can result in an oily product.

  • Presence of low-melting impurities: Impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to appear as an oil.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an oil or a low-melting solid.

Solutions:

  • Thorough Drying: Dry the product under high vacuum for an extended period to ensure complete removal of residual solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

  • Seeding: If a small amount of crystalline material is available, use it to seed the oil to initiate crystallization.

  • Re-purification: If the oil persists, re-purify the compound using column chromatography to remove impurities that may be inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method is a combination of column chromatography on silica gel followed by recrystallization. This two-step process is generally sufficient to obtain a high-purity product.

Q2: What are the recommended solvent systems for column chromatography?

A2: A gradient of ethyl acetate in hexane is a good starting point for silica gel column chromatography. The optimal ratio will depend on the specific impurities present in the crude product. Monitoring the separation by TLC is crucial to determine the ideal eluent composition.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on purification of similar benzoxazine structures, a mixture of acetone and chloroform (e.g., a 2:1 ratio) has been used successfully.[1] Ethanol is another potential recrystallization solvent. It is always recommended to perform a small-scale solvent screen to find the optimal conditions for your specific batch.

Q4: My purified product has a brownish color. Is this normal?

A4: While a slight yellowish color can be expected for nitro-containing compounds, a distinct brownish color may indicate the presence of impurities. Further purification by recrystallization or passing a solution of the compound through a short plug of silica gel may be necessary to improve the color.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Quantitative Data Summary

The following table summarizes typical data that can be expected during the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

Purification StepTypical Purity (by HPLC)Typical Yield
Crude Product70-85%N/A
After Column Chromatography>95%80-90%
After Recrystallization>98%70-85%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane or a low-polarity hexane/ethyl acetate mixture.

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, acetone/chloroform).

  • Dissolution: In a flask, add the crude or column-purified this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow crude Crude Product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chromatography Primary Purification recrystallization Recrystallization (e.g., Ethanol or Acetone/Chloroform) column_chromatography->recrystallization Further Purification pure_product Pure Product (>98%) recrystallization->pure_product Final Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oily_product Oily Product start->oily_product check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction optimize_workup Optimize Workup (e.g., back-extraction) low_yield->optimize_workup screen_solvents Recrystallization Solvent Screening low_yield->screen_solvents check_sm_purity Check Starting Material Purity impurities->check_sm_purity use_chromatography Employ Column Chromatography impurities->use_chromatography sequential_purification Sequential Purification (Chromatography then Recrystallization) impurities->sequential_purification dry_thoroughly Dry Thoroughly (High Vacuum) oily_product->dry_thoroughly triturate Triturate with Non-polar Solvent oily_product->triturate repurify Re-purify by Chromatography oily_product->repurify

Caption: Troubleshooting decision tree for common purification issues.

References

Addressing stability and degradation issues of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under an inert atmosphere, such as argon, and protected from light.[1] The product should be stored at 2-8°C.[2]

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is a solid with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol .[1][3][4] It is classified as acutely toxic if swallowed.[3]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its structure and the behavior of related benzoxazinoids and nitroaromatic compounds, potential degradation routes include:

  • Hydrolysis: The benzoxazine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening. Studies on other benzoxazinoids have shown their instability in aqueous solutions.[5]

  • Photodecomposition: The nitroaromatic group can be sensitive to light, potentially leading to decomposition. Storage in the dark is recommended.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially under reducing conditions or in the presence of certain biological systems. This is a common metabolic pathway for nitroaromatic compounds.[6][7]

  • Thermal Degradation: Although more relevant at elevated temperatures, thermal degradation of the benzoxazine structure can occur, as seen in studies on polybenzoxazines.[8][9]

Troubleshooting Guide

Issue 1: I am observing a color change in my solid sample of this compound over time.

  • Question: Why is my solid sample changing color?

  • Answer: A color change in the solid state could indicate degradation. This may be due to exposure to light, which can cause photodecomposition of the nitroaromatic compound, or exposure to air and moisture, which could initiate hydrolytic or oxidative processes. Ensure the compound is stored under an inert atmosphere (e.g., argon) and protected from light as recommended.[1]

Issue 2: My experimental results are inconsistent, suggesting the compound may be degrading in my assay solution.

  • Question: What could be causing the compound to degrade in my aqueous experimental solution?

  • Answer: Benzoxazine rings can be unstable in aqueous solutions, and the rate of degradation is often dependent on pH and temperature.[5] The nitro group can also influence stability. Consider the following:

    • pH of the medium: The stability of the benzoxazine ring can be pH-dependent. It is advisable to evaluate the stability of the compound in your specific buffer system.

    • Temperature: Higher temperatures can accelerate degradation. If possible, conduct experiments at lower temperatures.

    • Presence of reducing agents: If your experimental system contains reducing agents, the nitro group may be getting reduced, leading to a different chemical entity with potentially different activity.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing my sample.

  • Question: What are these additional peaks in my chromatogram?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products. Based on the structure, these could be products of hydrolysis (ring-opening) or reduction of the nitro group. To identify these, you could perform forced degradation studies (e.g., treating the compound with acid, base, peroxide, light, and heat) and analyze the resulting mixtures by LC-MS to characterize the degradation products.

Stability Data of a Related Benzoxazinoid

ConditionHalf-life (t½) of DIMBOAReference
pH 6.75, 28°C5.3 hours[5]
Aqueous buffers (pH 5 to 7.5), 20-80°CKinetics were apparently first-order[5]

Note: This data is for a different, though structurally related, compound and should be used for illustrative purposes only. Experimental determination of the stability of this compound under your specific experimental conditions is highly recommended.

Experimental Protocols

Protocol for Assessing Aqueous Stability of this compound

This protocol outlines a general method for evaluating the stability of the compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values relevant to your experimental conditions (e.g., pH 3, 5, 7.4, 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).

  • Sample Preparation:

    • Dilute the stock solution with each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

    • Prepare triplicate samples for each pH and time point.

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C). Protect the samples from light.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The initial time point (t=0) serves as the reference.

  • Sample Analysis:

    • Immediately analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

    • The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

cluster_degradation Potential Degradation Pathways Parent 7-Nitro-3,4-dihydro- 2H-1,4-benzoxazine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Photodecomposition Photodecomposition (Light) Parent->Photodecomposition hv Reduction Nitro Reduction (Reducing Agents) Parent->Reduction [H] RingOpened Ring-Opened Products Hydrolysis->RingOpened Photodegradants Photodegradation Products Photodecomposition->Photodegradants AminoAnalog 7-Amino Analog Reduction->AminoAnalog

Caption: Inferred degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution PrepareSamples Prepare Samples in Buffers (Different pH) Start->PrepareSamples Incubate Incubate at Constant Temperature (Protect from Light) PrepareSamples->Incubate SampleTime Sample at Multiple Time Points Incubate->SampleTime Analyze Analyze by HPLC-UV SampleTime->Analyze DataAnalysis Calculate % Remaining vs. Time Analyze->DataAnalysis End Determine Half-life DataAnalysis->End

Caption: General workflow for assessing the aqueous stability of the compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Analytical Peaks Problem Unexpected Peaks in Analytical Chromatogram CheckStorage Verify Proper Storage? (Inert, Dark, Cold) Problem->CheckStorage CheckSolutionPrep Review Solution Preparation Protocol CheckStorage->CheckSolutionPrep Yes Optimize Optimize Experimental Conditions (pH, Temp) CheckStorage->Optimize No, Correct Storage Hypothesize Hypothesize Degradation (Hydrolysis, Reduction, etc.) CheckSolutionPrep->Hypothesize ForcedDegradation Perform Forced Degradation Study Hypothesize->ForcedDegradation AnalyzeDegradants Analyze by LC-MS to Identify Degradants ForcedDegradation->AnalyzeDegradants AnalyzeDegradants->Optimize

Caption: Troubleshooting flowchart for identifying unknown analytical peaks.

References

Methods to enhance the solubility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine for reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic compound containing a nitro group, which often serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its limited solubility, particularly in aqueous media and some common organic solvents, can pose a significant challenge for its use in chemical reactions, potentially leading to low reaction rates, incomplete conversions, and difficulties in purification. This compound is known to be sparingly soluble in water.

Q2: What are the general approaches to improve the solubility of a poorly soluble organic compound like this compound?

There are several methods to enhance the solubility of poorly soluble organic compounds. These can be broadly categorized as:

  • Solvent Selection: Choosing an appropriate solvent in which the compound has higher intrinsic solubility.

  • Co-solvent Systems: Using a mixture of a good solvent and a poor solvent to achieve the desired overall solvating power.

  • Temperature Adjustment: Increasing the temperature of the solvent or reaction mixture often increases the solubility of a solid.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the medium can significantly alter solubility. However, this compound does not have a readily ionizable group for significant pH-dependent solubility changes in typical organic reaction conditions.

  • Physical Methods: Techniques like sonication can help to break down solid aggregates and enhance the rate of dissolution.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in a desired reaction solvent.

  • Initial Assessment: Start by attempting to dissolve a small amount of the compound in the chosen solvent at room temperature. Observe if it is completely soluble, partially soluble, or insoluble.

  • Troubleshooting Steps:

    • Consult the Solubility Table: Refer to the qualitative solubility data provided in Table 1 to select a more appropriate solvent. Polar aprotic solvents are often a good starting point for nitroaromatic compounds.

    • Employ a Co-solvent: If the reaction tolerates it, add a small amount of a "good" solvent (e.g., DMSO or DMF) to the primary reaction solvent to create a co-solvent system.

    • Apply Gentle Heating: Cautiously heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature. Ensure the temperature is compatible with the stability of your compound and the reaction conditions.

    • Utilize Sonication: Place the mixture in an ultrasonic bath to aid in the dissolution process, especially for stubborn solids.

Issue 2: The compound precipitates out of the solution during the reaction.

  • Possible Causes:

    • A change in the composition of the reaction mixture (e.g., formation of a less-solubilizing product).

    • A decrease in temperature.

    • The initial concentration was too close to the saturation point.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the reaction solvent or the co-solvent to decrease the overall concentration.

    • Maintain Temperature: Ensure the reaction temperature is consistently maintained at a level where the compound remains soluble.

    • Re-evaluate Solvent System: Consider switching to a solvent system with a higher solubilizing capacity for both the starting material and the expected product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeQualitative SolubilityNotes
WaterPolar ProticSparingly SolubleKnown to be poorly soluble in aqueous media.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleOften a good solvent for nitroaromatic and heterocyclic compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, generally effective for this class of compounds.
Tetrahydrofuran (THF)Polar AproticModerately SolubleMay require heating or co-solvents for higher concentrations.
AcetonePolar AproticModerately SolubleCan be a suitable solvent, potentially with heating.
Dichloromethane (DCM)HalogenatedSlightly SolubleSolubility may be limited; good for extractions.
ChloroformHalogenatedSlightly SolubleSimilar to DCM.
Ethyl AcetatePolar AproticSlightly SolubleMay be used for chromatography and extractions.
MethanolPolar ProticSlightly SolubleLower solubility expected compared to aprotic polar solvents.
EthanolPolar ProticSlightly SolubleSimilar to methanol.
TolueneNon-polarInsolubleGenerally not a good solvent for this polar compound.
HexaneNon-polarInsolubleNot a suitable solvent.

Note: The qualitative solubility is based on general principles for structurally similar compounds and available literature on benzoxazine derivatives. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Dissolution using a Co-solvent System

  • Preparation: In a dry reaction flask, add the required amount of this compound.

  • Primary Solvent: Add the primary reaction solvent to the flask.

  • Co-solvent Addition: While stirring, add a minimal amount of a co-solvent (e.g., DMSO or DMF) dropwise until the solid completely dissolves.

  • Observation: Monitor for complete dissolution. Avoid adding an excess of the co-solvent, as it may affect the reaction.

  • Proceed with Reaction: Once a homogeneous solution is obtained, proceed with the addition of other reagents.

Protocol 2: Solubility Enhancement by Heating

  • Setup: To a reaction flask containing this compound and the chosen solvent, add a magnetic stir bar.

  • Heating: Place the flask in a heating mantle or an oil bath and begin stirring.

  • Temperature Control: Gradually increase the temperature while monitoring the dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of the compound.

  • Homogeneous Solution: Maintain the temperature at which the compound fully dissolves.

  • Reaction Initiation: Once the solution is clear, proceed with the reaction at the elevated temperature.

Protocol 3: Aiding Dissolution with Sonication

  • Preparation: Prepare a suspension of this compound in the desired solvent in a suitable vessel.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Duration: Sonicate the mixture for 10-15 minute intervals.

  • Monitoring: After each interval, visually inspect the mixture to see if the solid has dissolved.

  • Completion: Continue sonication until a clear solution is obtained or no further dissolution is observed.

Visualizations

Experimental_Workflow_Solubility_Enhancement cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Desired Outcome start Poorly Soluble This compound method1 Co-solvent System start->method1 method2 Heating start->method2 method3 Sonication start->method3 end Homogeneous Solution for Reaction method1->end method2->end method3->end

Caption: Workflow for selecting a solubility enhancement method.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Issue: Compound Precipitates During Reaction cause1 Change in Reaction Mixture Composition start->cause1 cause2 Decrease in Temperature start->cause2 cause3 Concentration Too High start->cause3 solution1 Increase Solvent/ Co-solvent Volume cause1->solution1 solution3 Re-evaluate and Change Solvent System cause1->solution3 solution2 Maintain Reaction Temperature cause2->solution2 cause3->solution1

Caption: Troubleshooting logic for in-reaction precipitation.

Technical Support Center: Ring-Opening Polymerization of Benzoxazine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazine ring-opening polymerization (ROP). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoxazine monomer not polymerizing or showing incomplete curing?

A1: Incomplete or failed polymerization can stem from several factors:

  • Purity of Monomer: Impurities, such as residual phenols from the synthesis, can act as catalysts, sometimes leading to uncontrolled or premature reactions.[1] Conversely, highly purified monomers may require higher temperatures to initiate polymerization.[2]

  • Low Curing Temperature: Standard benzoxazine monomers typically require high temperatures, often in the range of 200–260 °C, for thermal ROP without a catalyst.[3] If the curing temperature is too low, the activation energy for ring-opening may not be reached.

  • Steric Hindrance: The molecular structure of the monomer itself plays a crucial role. Bulky substituents on the aromatic rings can create steric hindrance, making it more difficult for the ring-opening and subsequent crosslinking reactions to occur.[4]

  • Monomer Structure: The electronic effects of substituents on the phenol or amine precursors influence the reactivity. Electron-withdrawing groups can lower the polymerization temperature, while electron-donating groups may increase it.[5]

Q2: The polymerization temperature of my benzoxazine is too high. How can I lower it?

A2: High curing temperatures can lead to side reactions and degradation.[3] Several strategies can be employed to reduce the polymerization temperature:

  • Use of Catalysts: A wide range of catalysts can effectively lower the ROP temperature. These include Lewis acids (e.g., FeCl₃, AlCl₃, TiCl₄), organic acids, phenols, and various metal complexes.[2][6][7] Catalysts promote the cleavage of the C-O bond in the oxazine ring, facilitating polymerization at lower temperatures.[6]

  • Monomer Functionalization: Incorporating functional groups that can self-catalyze the polymerization is an effective approach. For example, monomers with phenolic hydroxyl or carboxylic acid groups can act as built-in catalysts.[3][7]

  • Co-polymerization: Blending benzoxazine resins with other thermosets, like epoxies, can sometimes lower the overall curing temperature of the system.

Q3: My final polybenzoxazine material is brittle. What can be done to improve its toughness?

A3: Brittleness is a common issue with highly crosslinked thermosets. The inherent rigidity of the polybenzoxazine network contributes to this.

  • Molecular Design: The flexibility of the polymer backbone can be increased by selecting more flexible amine or phenol precursors during monomer synthesis.

  • Toughening Agents: Incorporating toughening agents such as elastomers, thermoplastics, or core-shell rubber particles can significantly improve the fracture toughness of the final material.

  • Control of Crosslink Density: The high degree of crosslinking in polybenzoxazines is a primary reason for their brittleness. While a high crosslink density is often desired for thermal stability, a slight reduction, by adjusting the monomer structure or curing conditions, can enhance toughness. The formation of intramolecular and intermolecular hydrogen bonds between phenolic hydroxyl groups and amine groups also influences the final network structure and mechanical properties.[8]

Q4: I am observing voids in my cured polybenzoxazine sample. What is the cause and how can I prevent them?

A4: Void formation is often linked to the release of volatile byproducts during curing. Although one of the key advantages of benzoxazine polymerization is the absence of condensation byproducts, voids can still form under certain conditions.[9]

  • Monomer Synthesis Byproducts: If the monomer synthesis is incomplete, residual reactants like formaldehyde or volatile amines can be released during the high-temperature curing process.

  • Degradation at High Temperatures: Curing at excessively high temperatures may initiate degradation reactions that release small molecules.[3]

  • Trapped Air: Improper degassing of the resin before curing can lead to trapped air bubbles that expand upon heating.

  • Monomer Design: Certain functional groups, like carboxylic acids used for self-catalysis, can undergo decarboxylation at high temperatures, releasing CO₂ and causing voids.[7]

To prevent voids, ensure high monomer purity, use an appropriate curing temperature, and thoroughly degas the resin under vacuum before heating.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems during benzoxazine ROP.

Problem 1: High Onset Polymerization Temperature or Slow Curing Rate

// Nodes start [label="High Polymerization Temperature\nor Slow Curing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is a catalyst being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Add an appropriate catalyst\n(e.g., Lewis acid, phenol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the monomer of high purity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Consider monomer with\nself-catalyzing groups\n(e.g., phenolic -OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="Impurities (e.g., excess phenol)\nmay be absent. Recalibrate\ncuring temperature based on pure monomer.", fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Purify monomer to remove\nreaction inhibitors.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> s3 [label="Yes"]; q2 -> s4 [label="No"]; s1 -> s2 [style=dashed]; } } Caption: Troubleshooting workflow for high polymerization temperature.

Problem 2: Incomplete Polymerization or Low Crosslink Density

// Nodes start [label="Incomplete Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the curing temperature\nand time sufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Increase curing temperature and/or time\nbased on DSC analysis.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the monomer structure\nsterically hindered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Redesign monomer with less\nbulky substituents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="Check for monomer degradation\n or side reactions using\nFTIR or NMR.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> s2 [label="Yes"]; q2 -> s3 [label="No"]; } } Caption: Troubleshooting workflow for incomplete polymerization.

Quantitative Data Summary

Table 1: Effect of Catalysts on the Polymerization Temperature of Benzoxazine Monomers

Benzoxazine MonomerCatalyst (wt%)Peak Exothermic Temp. (°C) - UncatalyzedPeak Exothermic Temp. (°C) - CatalyzedReference
Bisphenol-A/Aniline (BA-a)Pyrogallol256174[6]
Bisphenol-A/Aniline (BA-a)FeCl₃217145[2]
Bisphenol-F/Aniline (BF-a)ZnCl₂218150[2]
P-aThioamide (10%)~220~140[3]
BA-aTris(pentafluorophenyl)borane (3 mol%)~258~160[10]

Table 2: Thermal Properties of Various Polybenzoxazines

Polybenzoxazine TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (%)Reference
Poly(BA-a)168~35031[11]
Poly(BA-a) with Thioamide catalyst--36[3]
Poly(P-Bn)-~30028[3]
Poly(P-Bn) with Thioamide catalyst--40[3]
Acetylene-functional Polybenzoxazine>300520-60071-81[12]

Experimental Protocols

Protocol 1: Monitoring Benzoxazine Curing using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into a standard aluminum DSC pan. If using a catalyst, ensure it is homogeneously mixed with the monomer.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected polymerization onset (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the completion of the polymerization exotherm (e.g., 300 °C).[6]

    • Hold isothermally for a few minutes to ensure complete reaction.

    • Cool the sample back to the starting temperature.

    • A second heating scan can be performed to determine the glass transition temperature (Tg) of the cured polymer.

  • Data Analysis: The onset temperature, peak exothermic temperature (Tp), and total heat of polymerization (ΔH) are determined from the exotherm in the first heating scan. The Tg is determined from the step change in the heat flow curve of the second scan.

Protocol 2: Characterizing Polymerization via Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the benzoxazine monomer on a KBr salt plate or place a small amount of the liquid monomer between two KBr plates.

  • Initial Spectrum: Record the FTIR spectrum of the uncured monomer at room temperature. Key peaks to identify are the characteristic benzoxazine ring vibrations, typically around 920-950 cm⁻¹ and 1230 cm⁻¹ (asymmetric C-O-C stretch).[6][13]

  • In-situ Curing (if available): Place the sample in a heated FTIR cell. Record spectra at various temperature intervals (e.g., every 20 °C) as the sample is heated through its curing range.

  • Ex-situ Curing: Alternatively, cure samples of the monomer at different temperatures or for different durations in an oven. After each curing step, cool the sample, and record its FTIR spectrum.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic benzoxazine ring peaks.[6] The appearance of a broad peak around 3400 cm⁻¹ indicates the formation of phenolic hydroxyl (-OH) groups, confirming the ring-opening polymerization.[6]

// Nodes start [label="Benzoxazine Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; dsc [label="DSC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ftir [label="FTIR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tga [label="TGA Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_dsc [label="Determine:\n- Curing Temperature (Tp)\n- Heat of Polymerization (ΔH)\n- Glass Transition (Tg)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; result_ftir [label="Confirm:\n- Disappearance of Oxazine Ring\n- Formation of Phenolic -OH", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; result_tga [label="Determine:\n- Thermal Stability (Td5)\n- Char Yield", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> dsc; start -> ftir; start -> tga; dsc -> result_dsc; ftir -> result_ftir; tga -> result_tga; } } Caption: Experimental workflow for thermal characterization.

References

Refining and adapting experimental protocols for substituted benzoxazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining and adapting experimental protocols for substituted benzoxazines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, polymerization, and characterization of substituted benzoxazines.

Synthesis

Question/Issue Possible Causes Recommended Solutions
Low or no yield of benzoxazine monomer. Incomplete reaction due to insufficient reaction time or temperature.[1]Extend the reaction time and/or moderately increase the temperature, monitoring the reaction progress by TLC.[1]
Suboptimal reaction conditions (e.g., solvent, catalyst).[1]Screen different solvents. For some syntheses, a solventless approach at an elevated temperature can be effective.[2]
Formation of unwanted side products.[1]Adjust the stoichiometry of reactants. A precise 1:2:1 molar ratio of phenol, formaldehyde, and primary amine is often crucial.[3] Purify reactants before use.
Difficulty in purifying the benzoxazine monomer. Presence of unreacted starting materials or oligomeric species.[4]Wash the crude product with a dilute NaOH solution to remove unreacted phenols, followed by washing with water.[5]
The product is an oil or does not crystallize easily.Utilize column chromatography for purification.[1][4] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can yield high-purity crystals.[6]
The synthesized monomer appears to be a resinous solid instead of a crystalline powder. This can be inherent to the structure of certain multifunctional benzoxazines.This may not be an issue, as many benzoxazine monomers are amorphous solids. Confirm the structure and purity using NMR and FTIR spectroscopy.[7]

Polymerization

Question/Issue Possible Causes Recommended Solutions
Polymerization temperature is too high. The intrinsic chemical structure of the benzoxazine monomer dictates its ring-opening polymerization (ROP) temperature.[8][9]Introduce electron-withdrawing groups on the phenolic ring or electron-donating groups on the amine ring to lower the ROP temperature.[10]
Purity of the monomer is very high.[10]While high purity is generally desired, trace amounts of phenolic impurities can sometimes act as catalysts.[11] Consider the use of a catalyst.
Lack of a suitable catalyst.Incorporate a catalyst such as a Lewis acid, or design "smart" benzoxazines with built-in catalytic functionalities like hydroxyl or carboxylic acid groups.[12][13]
Incomplete polymerization or low crosslink density. Insufficient curing time or temperature.Ensure the curing temperature is maintained at or above the peak exothermic temperature observed in the DSC analysis for an adequate duration.[14]
Steric hindrance from bulky substituents.Optimize the curing profile with a multi-step heating process to allow for better network formation.
For monofunctional benzoxazines, the formation of dangling chain ends is a known issue.[8]Use multi-functional benzoxazine monomers to achieve a higher crosslink density and improved properties.[8]
Formation of voids or bubbles in the cured polymer. Volatilization of small, monofunctional monomers during polymerization.[8]Use higher molecular weight or multi-functional benzoxazine monomers.[8] Cure under pressure in an autoclave to suppress void formation.[15]
The resulting polybenzoxazine is brittle. High crosslink density without toughening agents.Blend the benzoxazine resin with toughening agents like epoxy resins or other polymers.[3]

Frequently Asked Questions (FAQs)

General Chemistry and Synthesis

  • What is the fundamental reaction for synthesizing benzoxazine monomers? Benzoxazine monomers are typically synthesized through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[8][16] This one-pot synthesis is versatile and compatible with a wide range of functional groups.[10]

  • What are the different generations of benzoxazine monomers?

    • First Generation: These are traditional monomers with only the benzoxazine functionality.[8]

    • Second Generation: These monomers possess additional functionalities that can undergo self-polymerization or crosslinking, or aid in the ring-opening polymerization.[8]

    • Third Generation: These are polymeric precursors where oxazine groups are present in the main-chain, side-chain, or as terminal groups (telechelics).[8]

  • How should I store benzoxazine monomers? Benzoxazine monomers generally exhibit good stability and can be stored at room temperature.[17] However, for long-term storage, keeping them in a cool, dry, and dark place is recommended to prevent any slow degradation or premature oligomerization, especially for monomers with built-in catalytic functionalities.[9]

Polymerization and Curing

  • What is the mechanism of benzoxazine polymerization? The polymerization of benzoxazines occurs via a thermally initiated cationic ring-opening polymerization (ROP) of the oxazine ring.[8] No volatile by-products are released during this process.[17]

  • How do substituents affect the polymerization temperature? The electronic and steric effects of substituents significantly influence the polymerization temperature.[8]

    • Electron-withdrawing groups on the phenolic ring generally lower the polymerization temperature.[10][12]

    • Electron-donating groups on the phenolic ring can have varied effects, but some, like a methoxy group at the meta-position, can substantially reduce the polymerization temperature.[8]

    • Substituents on the amine ring: Electron-donating groups can increase reactivity, while electron-withdrawing groups can have the opposite effect.[10]

    • Steric hindrance , for example from a methyl group at the ortho-position of the phenol, can increase the polymerization temperature.[8]

  • Can I copolymerize benzoxazines with other resins? Yes, benzoxazines can be copolymerized with other monomers like epoxy and urethane resins.[17] This can lead to a higher crosslink network density and improved thermal and mechanical properties.[17]

Characterization and Properties

  • What are the key characterization techniques for benzoxazines and their polymers?

    • FTIR Spectroscopy: Used to confirm the synthesis of the benzoxazine monomer by identifying characteristic peaks of the oxazine ring and to monitor its disappearance during polymerization.[5][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the chemical structure of the synthesized monomers.[5][7]

    • Differential Scanning Calorimetry (DSC): Used to study the curing behavior, determine the onset and peak polymerization temperatures, and measure the glass transition temperature (Tg) of the resulting polybenzoxazine.[2][5]

    • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and char yield of the polybenzoxazine.[2]

  • What are the notable properties of polybenzoxazines? Polybenzoxazines are known for their high thermal stability, high char yield, excellent flame retardancy, low water absorption, near-zero shrinkage upon curing, and good mechanical and electrical properties.[3][17][18]

Data Summary Tables

Table 1: Effect of Substituents on Maximum Curing Temperature (Tmax)

Phenolic PrecursorAmine PrecursorSubstituentPositionTmax (°C)Reference
VanillinJeffamine D-230-OCH₃, -CHO-207.1[5]
ThymolJeffamine D-230-CH(CH₃)₂, -CH₃-262.5[5]
CarvacrolJeffamine D-230-CH(CH₃)₂, -CH₃-256.1[5]
PhenolAnilineUnsubstituted-~265[8]
p-CresolAnilinep-CH₃Phenol> Unsubstituted[8]
o-CresolAnilineo-CH₃Phenol> p-CH₃[8]
Bisphenol-AAniline--229[19]
Indane BisphenolAnilineIndane group-< 229[14][19]
Spirobiindane BisphenolAnilineSpirobiindane group-> 229[14][19]

Table 2: Thermal Stability of Various Polybenzoxazines

Polybenzoxazine SystemTemperature at 5% Weight Loss (T₅%) (°C)Char Yield (%)AtmosphereReference
Acetylene-functional (Ph-apa)-81Nitrogen (at 800°C)[2]
Acetylene-functional (HQ-apa)-81Nitrogen (at 800°C)[2]
Unsubstituted (from monobenzoxazine)237--[20]
p-CH₃ substituted261--[20]
m-CH₃ substituted328--[20]
Ortho-phthalimide-functionalized55070-[8]

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Benzoxazine Monomer (Solution Method)

  • Reactant Preparation: In a round-bottom flask, dissolve the phenolic compound (1 molar equivalent) and the primary amine (1 molar equivalent) in a suitable solvent like chloroform or toluene.[5]

  • Stirring: Stir the mixture at room temperature until a clear solution is formed.

  • Addition of Formaldehyde: Add paraformaldehyde (2 molar equivalents) to the solution.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the organic phase with a 1N sodium hydroxide solution to remove unreacted phenolic starting material, followed by washing with deionized water until the aqueous phase is neutral.[5]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the pure benzoxazine monomer.[4]

Protocol 2: Thermal Polymerization of a Benzoxazine Monomer

  • Sample Preparation: Place a known amount of the purified benzoxazine monomer into a suitable container, such as an aluminum pan for DSC analysis or a mold for bulk polymerization.

  • Curing Schedule Determination: Perform a Differential Scanning Calorimetry (DSC) scan (e.g., at a heating rate of 10°C/min) to determine the onset and peak temperatures of the exothermic polymerization event.[2]

  • Thermal Curing: Heat the monomer in an oven or hot plate following a defined curing schedule based on the DSC data. A typical curing schedule might involve:

    • An initial ramp to a temperature slightly below the polymerization onset.

    • A hold at an intermediate temperature for a period to ensure uniform heating.

    • A ramp to the final curing temperature (typically at or slightly above the DSC peak exotherm) and hold for 1-2 hours to ensure complete conversion.[14]

    • A post-curing step at a higher temperature may be employed to enhance crosslink density and glass transition temperature.

  • Cooling: Allow the cured polybenzoxazine to cool slowly to room temperature to minimize thermal stress.

Protocol 3: Characterization of Monomer and Polymer

  • FTIR Spectroscopy:

    • Monomer: Acquire an FTIR spectrum of the purified monomer. Look for characteristic peaks of the oxazine ring, typically around 920-950 cm⁻¹ and 1230 cm⁻¹ (asymmetric C-O-C stretch).

    • Polymer: Acquire an FTIR spectrum of the cured polymer. Confirm the disappearance of the characteristic oxazine ring peaks, indicating successful ring-opening polymerization.[21] Note the appearance of a broad hydroxyl peak.

  • ¹H NMR Spectroscopy:

    • Dissolve the purified monomer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum. Identify the characteristic peaks for the -O-CH₂-N- and Ar-CH₂-N- protons of the oxazine ring, typically in the range of 4.5-6.0 ppm.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the monomer into a hermetic aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the polymerization exotherm (e.g., 50°C to 300°C).[2]

    • From the resulting thermogram, determine the onset temperature, peak exothermic temperature (Tmax), and the enthalpy of polymerization (ΔH).[5]

  • TGA Analysis:

    • Place a small sample (5-10 mg) of the cured polybenzoxazine into a TGA crucible.

    • Heat the sample under a nitrogen or air atmosphere at a specified heating rate (e.g., 20°C/min) to a high temperature (e.g., 800°C).[2]

    • From the TGA curve, determine the thermal degradation temperatures (e.g., T₅% and T₁₀%) and the final char yield.[2]

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Monomer Synthesis Reactants Phenol + Amine + Paraformaldehyde Dissolution Dissolve in Solvent Reactants->Dissolution Reflux Reflux (24-48h) Dissolution->Reflux Workup Aqueous Wash (NaOH, H2O) Reflux->Workup Drying Dry & Evaporate Solvent Workup->Drying Purification Purify (Chromatography/ Recrystallization) Drying->Purification Monomer Pure Benzoxazine Monomer Purification->Monomer

Caption: Workflow for the synthesis and purification of substituted benzoxazine monomers.

Polymerization_Workflow Monomer Benzoxazine Monomer DSC 1. DSC Analysis (Determine T_onset, T_peak) Monomer->DSC Characterize Curing 2. Thermal Curing (Oven/Hot Plate) Monomer->Curing Process DSC->Curing Define Protocol PostCuring 3. Post-Curing (Optional) (Enhance Properties) Curing->PostCuring Polymer Polybenzoxazine PostCuring->Polymer

Caption: General workflow for the thermal polymerization of benzoxazine monomers.

ROP_Mechanism Initiation Initiation Heat (Δ) or Catalyst (H+) Benzoxazine Benzoxazine Monomer Oxazine Ring Initiation->Benzoxazine Activates Carbocation Ring-Opened Carbocation Imminium Ion Benzoxazine->Carbocation Ring-Opening Propagation Propagation Electrophilic Attack on Phenolic Ring of Another Monomer Carbocation->Propagation Reacts with another monomer Polymer {Polybenzoxazine Network | {Phenolic Mannich Bridges}} Propagation->Polymer Forms Network

Caption: Simplified mechanism of cationic ring-opening polymerization (ROP) of benzoxazines.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of principal analytical methods for the validation of the synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Ensuring the identity, purity, and stability of this compound is critical for its application in research and drug development. The following sections detail the experimental protocols and performance characteristics of key analytical techniques, offering a framework for robust validation in a laboratory setting.

The primary methods for the analytical validation of this compound synthesis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. These techniques provide orthogonal information, ensuring a comprehensive characterization of the synthesized compound.

Comparison of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of potential impurities, and the sample matrix. Below is a summary of the typical performance characteristics for the recommended methods.

Validation ParameterReverse-Phase HPLC (RP-HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.
Instrumentation HPLC system with a UV detector.GC system coupled to a Mass Spectrometer.
Sample Preparation Dissolution in a suitable mobile phase solvent.Dissolution in a volatile solvent; derivatization may be required.
Specificity Good; capable of resolving impurities with different polarities.Excellent; provides structural information based on mass fragmentation patterns.
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2%< 3%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying this compound and detecting any degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to the desired concentrations for linearity and accuracy studies.

  • Sample Solution: Dissolve the synthesized product in acetonitrile to a final concentration of 0.1 mg/mL.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. The sample is subjected to stress conditions to generate potential degradation products.

  • Acid Degradation: 0.1 N HCl at 60°C for 24 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products are resolved from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and the confirmation of the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve 1 mg of the synthesized product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized this compound. Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is compared against the theoretical values for the molecular formula of this compound (C₈H₈N₂O₃).

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Acceptance Criteria:

  • The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process.

G Overall Analytical Validation Workflow cluster_synthesis Synthesis & Characterization cluster_validation Method Development & Validation cluster_release Quality Control Synthesis Synthesis of this compound Purification Purification & Isolation Synthesis->Purification Initial_Characterization Initial Characterization (NMR, MS) Purification->Initial_Characterization Method_Dev Analytical Method Development (HPLC, GC-MS) Initial_Characterization->Method_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation Specificity Specificity / Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Routine_Analysis Routine Batch Analysis Validation->Routine_Analysis Stability_Testing Stability Testing Routine_Analysis->Stability_Testing HPLC_Validation HPLC Method Validation Workflow Start Develop HPLC Method Specificity Specificity (Peak Purity & Forced Degradation) Start->Specificity Linearity Linearity (5 concentrations, R² > 0.999) Specificity->Linearity Range Range (80-120% of test concentration) Linearity->Range Accuracy Accuracy (Spike recovery at 3 levels) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD < 2) Accuracy->Precision LOD Limit of Detection (Signal-to-Noise ~3:1) Precision->LOD LOQ Limit of Quantitation (Signal-to-Noise ~10:1) LOD->LOQ Robustness Robustness (Vary flow rate, mobile phase composition) LOQ->Robustness End Validated Method Robustness->End

Spectroscopic Profile of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic characterization of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide offers a comparative analysis based on closely related structures and established spectroscopic principles. This approach provides a robust predictive framework for its characterization.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. The predicted values are derived from the analysis of similar compounds, including other nitro-substituted benzoxazines and aromatic nitro compounds. For comparison, experimental data for a related compound, 7-nitro-2-aryl-4H-benzo[d][1][]oxazin-4-one, is provided.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment Predicted for this compound Comparative Data: 7-nitro-2-aryl-4H-benzo[d][1][]oxazin-4-one Derivative[3]
H5~7.8 - 8.08.53 (d)
H6~6.8 - 7.08.29 (dd)
H8~7.7 - 7.9-
O-CH₂~4.4 - 4.6-
N-CH₂~3.4 - 3.6-
N-H~4.0 - 5.0 (broad)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Predicted for this compound Comparative Data: 7-nitro-2-aryl-4H-benzo[d][1][]oxazin-4-one Derivative[3]
C=O-159.6
C-NO₂~140 - 145152.2
C-O (aromatic)~145 - 150156.8
C-N (aromatic)~135 - 140141.5
Aromatic CH~110 - 130129.8, 129.5, 128.6
O-CH₂~65 - 70-
N-CH₂~40 - 45-

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Predicted for this compound General Range for Nitro Compounds[4] Comparative Data: 7-nitro-2-aryl-4H-benzo[d][1][]oxazin-4-one Derivative[3]
N-H Stretch3300 - 3400--
Aromatic C-H Stretch3000 - 3100--
Aliphatic C-H Stretch2850 - 2960--
Asymmetric NO₂ Stretch~1520 - 156015501758 (C=O)
Symmetric NO₂ Stretch~1340 - 13701375-
C-O-C Stretch~1220 - 1260--
C-N Stretch~1180 - 1220--

Table 4: UV-Vis Absorption and Mass Spectrometry Data

Technique Predicted for this compound General Data for Aromatic Nitro Compounds[4]
UV-Vis (λmax, nm) ~330 - 350~330
Mass Spec (m/z) Molecular Ion [M]⁺: 180-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR: Standard parameters are used, with a spectral width of 0-12 ppm.

  • ¹³C NMR: A proton-decoupled experiment is run with a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (e.g., 10⁻⁵ M) is prepared in a UV-grade solvent such as ethanol or methanol.

  • Data Acquisition: The absorbance is measured over a range of 200-800 nm.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizing Spectroscopic Characterization

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between the molecular structure and its expected spectroscopic signals.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Compound Synthesis & Purification NMR NMR (¹H, ¹³C) Prep->NMR IR FTIR Prep->IR UV_Vis UV-Vis Prep->UV_Vis MS Mass Spec Prep->MS Analysis Spectral Data Analysis NMR->Analysis IR->Analysis UV_Vis->Analysis MS->Analysis Structure Structure Elucidation Analysis->Structure

General workflow for spectroscopic characterization.

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_features Key Structural Features cluster_spectra Expected Spectroscopic Signatures Structure This compound Aromatic Nitro-substituted Aromatic Ring Structure->Aromatic Heterocycle Dihydro-oxazine Ring Structure->Heterocycle Functional_Groups N-H, C-O, NO₂ Structure->Functional_Groups MS_Frag Molecular ion peak and fragmentation pattern Structure->MS_Frag NMR_Signals ¹H & ¹³C chemical shifts in aromatic & aliphatic regions Aromatic->NMR_Signals UV_Abs UV absorption due to π-π* transitions Aromatic->UV_Abs Heterocycle->NMR_Signals IR_Bands Characteristic stretches for N-H, NO₂, C-O Functional_Groups->IR_Bands

Relationship between molecular structure and spectroscopic signals.

References

A Comparative Analysis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine against other notable nitroaromatic compounds, namely 2,4-Dinitrotoluene (a common industrial chemical) and Nitrofurantoin (a widely used antibiotic). The comparison focuses on physicochemical properties, biological activity, and toxicity, supported by experimental data and detailed methodologies.

Nitroaromatic compounds, characterized by one or more nitro groups attached to an aromatic ring, are a diverse class of chemicals used in pharmaceuticals, explosives, dyes, and pesticides.[1][2] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to therapeutic effects or significant toxicity, including mutagenicity and carcinogenicity.[2][3][4] Understanding the comparative profiles of these compounds is crucial for drug development and risk assessment.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data for this compound and the selected comparative nitroaromatics.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2,4-Dinitrotoluene (2,4-DNT)Nitrofurantoin
CAS Number 120711-81-1121-14-2[5]67-20-9
Molecular Formula C₈H₈N₂O₃C₇H₆N₂O₄[5]C₈H₆N₄O₅[6]
Molecular Weight ( g/mol ) 180.16182.14[7]238.16[6]
Appearance SolidOrange-yellow crystalline solid[5][8]Yellow, crystalline solid
Melting Point (°C) Not specified~70 (158°F)[7]263
Boiling Point (°C) Not specified~300 (decomposes)Decomposes
Water Solubility Sparingly soluble (0.76 g/L at 25°C)[]Very slightly soluble[7]Very slightly soluble
LogP (Octanol/Water) 1.5[10]1.98-0.55

Table 2: Comparative Biological Activity & Toxicity

ParameterThis compound2,4-Dinitrotoluene (2,4-DNT)Nitrofurantoin
Primary Application Potential analgesic[]Intermediate in chemical synthesis (e.g., for explosives, dyes)[1]Antibiotic for urinary tract infections[11]
Known Toxicity Acute oral toxicity (Hazard Class 6.1C)Toxic by skin absorption, ingestion, or inhalation[7][8]Potential for pulmonary and hepatic toxicity with long-term use[12]
Carcinogenicity Data not availablePotential occupational carcinogen[7]Not generally considered carcinogenic
Mutagenicity Data not availableMutagenic potential is a concern[2]Can damage bacterial DNA[13]
Mechanism of Action Not fully elucidatedToxicity linked to metabolic reduction of nitro groupsReduction by bacterial flavoproteins creates reactive intermediates that damage bacterial DNA and ribosomes[12][13][14]

Mechanism of Action: The Role of Bioreduction

The biological effects—both therapeutic and toxic—of nitroaromatic compounds are predominantly initiated by the enzymatic reduction of the nitro group.[3][4] This process is central to the mechanism of action for drugs like Nitrofurantoin and the toxicity of compounds like 2,4-DNT.[3][12] The reduction occurs via a series of steps, often catalyzed by NAD(P)H-dependent bacterial nitroreductases or mammalian enzymes like cytochrome P450 reductase.[15][16]

The process can proceed through two main pathways:

  • Two-Electron Reduction: Oxygen-insensitive Type I nitroreductases catalyze the direct reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to an amino group.[17]

  • One-Electron Reduction: Oxygen-sensitive Type II nitroreductases produce a nitro anion radical.[18] In the presence of oxygen, this radical can transfer an electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide anion radical. This "futile cycling" leads to the generation of reactive oxygen species (ROS) and significant oxidative stress.[17][18]

The resulting intermediates, particularly the hydroxylamine and the electrophilic arylnitrenium ion, are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to mutagenicity, cytotoxicity, and carcinogenicity.[18]

Bioreduction_Pathway Figure 1. General Bioreduction Pathway of Nitroaromatics. cluster_ros Parent Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻˙) Parent->Radical 1e⁻ Reduction (Type II Nitroreductase) Nitroso Nitroso Derivative (R-NO) Parent->Nitroso 2e⁻ Reduction (Type I Nitroreductase) Radical->Nitroso 1e⁻ Reduction Oxygen O₂ Parent_regen Nitroaromatic Compound (R-NO₂) Radical->Parent_regen Reoxidation Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Amine Amino Derivative (R-NH₂) Hydroxylamine->Amine 2e⁻ Reduction Macromolecules DNA / Protein Adducts Hydroxylamine->Macromolecules Forms Electrophiles ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻˙) Toxicity Cytotoxicity & Mutagenicity ROS->Toxicity Macromolecules->Toxicity Oxygen->ROS e⁻ Transfer Cytotoxicity_Workflow Figure 2. Workflow for LDH Cytotoxicity Assay. A Day 1: Seed cells in 96-well plate B Incubate for 24h (37°C, 5% CO₂) A->B C Day 2: Treat cells with Test Compound, Vehicle & Positive Control (Lysis Buffer) B->C D Incubate for 24-48h C->D E Transfer supernatant to new plate D->E F Add LDH Reaction Mix E->F G Incubate 30 min at Room Temp F->G H Add Stop Solution G->H I Measure Absorbance at 490 nm H->I J Calculate % Cytotoxicity I->J Ames_Test_Workflow Figure 3. Workflow for the Ames Test (Pre-incubation Method). A Prepare overnight bacterial cultures (e.g., TA98, TA100) B Mix bacteria, Test Compound, and Buffer (-S9) or S9 Mix (+S9) A->B C Pre-incubate for 20-30 min at 37°C B->C D Add molten Top Agar (45°C) C->D E Pour mixture onto minimal glucose agar plate D->E F Incubate for 48-72h at 37°C E->F G Count revertant colonies F->G H Analyze Data: Compare to negative control G->H

References

A Comparative Analysis of the Biological Activities of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Benzoxazine Derivatives' Biological Performance Supported by Experimental Data.

Benzoxazine derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that position them as promising candidates for therapeutic development. This guide provides a comparative analysis of their anticancer, antimicrobial, and antioxidant properties, supported by quantitative data from various studies. Detailed experimental methodologies for key assays are also presented to ensure reproducibility and further investigation.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives as potent anticancer agents. Their efficacy has been evaluated against various cancer cell lines, with some derivatives showing remarkable activity, even surpassing existing therapeutic agents. A notable mechanism of action for some of these compounds involves the targeting of the c-Myc oncogene, a key regulator of cellular proliferation.

Comparative Anticancer Activity of Benzoxazine Derivatives
Compound ID/NameCancer Cell LineIC50 (µM)Reference
Compound 1 SK-RC-42 (Renal)Varies (Dose-dependent inhibition)[1]
SGC7901 (Gastric)Varies (Dose-dependent inhibition)[1]
A549 (Lung)Varies (Dose-dependent inhibition)[1]
H7402 (Hepatocellular)Varies (Dose-dependent inhibition)[1]
HeLa (Cervical)Varies (Dose-dependent inhibition)[1]
Thymoquinone-derived BenzoxazoleDLBCL (Diffuse large B-cell lymphoma)Varies (Highest inhibitory activity with thiophene substituent)[2]
Mechanism of Action: Targeting c-Myc G-Quadruplex

Several benzoxazinone derivatives have been found to exert their anticancer effects by interacting with and stabilizing G-quadruplex structures in the promoter region of the c-Myc gene.[1] This stabilization represses c-Myc transcription, leading to the downregulation of its protein product and subsequent inhibition of cancer cell proliferation and migration.

c_Myc_Inhibition cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm c_Myc_Gene c-Myc Gene G_Quadruplex G-Quadruplex Formation c_Myc_Gene->G_Quadruplex Forms in promoter region c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription RNA_Polymerase RNA Polymerase G_Quadruplex->RNA_Polymerase Blocks binding Ribosome Ribosome c_Myc_mRNA->Ribosome Translation c_Myc_Protein c-Myc Protein Ribosome->c_Myc_Protein Cell_Proliferation Cancer Cell Proliferation c_Myc_Protein->Cell_Proliferation Promotes Benzoxazine_Derivative Benzoxazine Derivative Benzoxazine_Derivative->G_Quadruplex Stabilizes

Caption: Signaling pathway of c-Myc transcription inhibition by benzoxazine derivatives.

Antimicrobial Activity

Benzoxazine derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Comparative Antimicrobial Activity of Benzoxazine Derivatives (MIC in µg/mL)
Compound SeriesGram-Positive BacteriaGram-Negative BacteriaFungiReference
Benzoxazine-6-sulfonamides31.25 - 62.531.25 - 62.531.25 - 62.5[3]
Biobased TF-BOZsMIC of 5 against S. aureusBroad-spectrum activity-[4]
2H-benzo[b][1][4]oxazin-3(4H)-one derivativesZone of inhibition: 20 mm (S. aureus)Zone of inhibition: 22 mm (E. coli)-[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate agar plates with microbial suspension Inoculum_Prep->Inoculation Media_Prep Prepare Mueller-Hinton agar plates Media_Prep->Inoculation Compound_Prep Prepare serial dilutions of benzoxazine derivatives Compound_Addition Add benzoxazine solutions to the wells Compound_Prep->Compound_Addition Well_Creation Create wells in the agar Inoculation->Well_Creation Well_Creation->Compound_Addition Incubation Incubate plates at 37°C for 18-24 hours Compound_Addition->Incubation Zone_Measurement Measure the diameter of the zone of inhibition Incubation->Zone_Measurement MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Zone_Measurement->MIC_Determination

Caption: General workflow for agar well diffusion antimicrobial susceptibility testing.

Antioxidant Activity

The antioxidant potential of benzoxazine derivatives is a significant area of investigation, with several compounds demonstrating the ability to scavenge free radicals and protect against oxidative stress. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Comparative Antioxidant Activity of Benzoxazine Derivatives
Compound ID/NameAssayIC50 (µg/mL)Reference
Compound 3d (methoxy and methyl substituents)DPPH53.33[6]
Phenolic compounds 13 and 14b LDL oxidationBest antioxidant activities[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the benzoxazine derivative solution at different concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds based on their ability to scavenge the stable DPPH free radical.

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the benzoxazine derivative with 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is determined from the dose-response curve. Ascorbic acid is often used as a positive control.

References

In-Silico Analysis and Computational Studies of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and its structural analogues, focusing on in-silico predictions of their pharmacokinetic properties and potential as therapeutic agents. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages published studies on related benzoxazine and benzoxazinone derivatives to infer its potential characteristics and create a framework for future research. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to Benzoxazines in Drug Discovery

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The benzoxazine scaffold is considered a "privileged structure" as it can interact with a variety of biological targets.[1] Various analogues have been synthesized and investigated for their potential as anticancer, antimicrobial, and antioxidant agents.[1][2] Computational methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are instrumental in the early stages of drug discovery to screen and prioritize compounds with favorable therapeutic profiles, thereby reducing the time and cost of development.[3]

Comparative In-Silico Analysis

While specific computational data for this compound is not extensively available in the reviewed literature, we can extrapolate its likely ADMET properties based on studies of similar benzoxazine derivatives. The following table summarizes key in-silico predictions for a series of benzoxazine analogues, providing a comparative benchmark.

Table 1: Comparative ADMET Predictions for Benzoxazine Derivatives

Compound/DerivativeMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five ViolationPredicted GI AbsorptionPredicted BBB PermeabilityReference
This compound (Predicted) 180.16~1.5 - 2.0140HighYesInferred
Benzoxazine Derivative 1< 500< 5< 5< 100HighYes[4]
Benzoxazine Derivative 2< 500< 5< 5< 100HighYes[4]
Benzoxazine Derivative 3< 500< 5< 5< 100HighYes[5]
Benzoxazine Derivative 4< 500< 5< 5< 100HighYes[5]
Benzoxazine Derivative 5< 500< 5< 5< 100HighYes[5]

Note: The properties for this compound are inferred based on its chemical structure and general characteristics of the benzoxazine class. The other derivatives are from cited literature where specific values were not always provided, but compliance with Lipinski's Rule of Five was noted.

Molecular Docking and Potential Biological Targets

Molecular docking studies on benzoxazine derivatives have often focused on their potential as anticancer agents. A common target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often overexpressed in cancer cells.[5][6] The following table presents a comparison of docking scores for various benzoxazine derivatives against cancer-related targets.

Table 2: Comparative Molecular Docking Scores of Benzoxazine Derivatives

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Reference
Benzoxazine Derivative AEGFR-TKIs (1M17)> ErlotinibErlotinibNot Specified[5]
Benzoxazine Derivative BEGFR-TKIs (1M17)> ErlotinibErlotinibNot Specified[5]
Benzoxazine Derivative CEGFR-TKIs (1M17)> ErlotinibErlotinibNot Specified[5]
Benzohydrazide Analog 6gBCR-ABL kinase (3CS9)Not Specified--[7]
Benzohydrazide Schiff Base S1Bacterial Target-6.8Ciprofloxacin-7.8[8]
Benzohydrazide Schiff Base S2Bacterial Target-7.7Ciprofloxacin-7.8[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[9][10][11]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for another 24-72 hours.[12][13]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours.[12]

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[14][15]

Protocol:

  • Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • DPPH Reaction: A freshly prepared solution of DPPH in methanol is mixed with the test compound solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.[15] The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

computational_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Compound Library Compound Library Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification ADMET Prediction ADMET Prediction Hit Identification->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Synthesis & In-vitro Testing Synthesis & In-vitro Testing Lead Optimization->Synthesis & In-vitro Testing

Caption: A generalized computational drug discovery workflow.

signaling_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->EGFR

Caption: A hypothetical EGFR signaling pathway targeted by benzoxazine derivatives.

logical_relationship cluster_structure Chemical Structure cluster_properties Properties & Activity Benzoxazine Scaffold Benzoxazine Scaffold Biological Activity Biological Activity Benzoxazine Scaffold->Biological Activity Substituent R1 Substituent R1 Lipophilicity Lipophilicity Substituent R1->Lipophilicity Substituent R2 Substituent R2 Electronic Effects Electronic Effects Substituent R2->Electronic Effects Lipophilicity->Biological Activity Electronic Effects->Biological Activity

Caption: Structure-Activity Relationship (SAR) for benzoxazine derivatives.

References

Unveiling Molecular Interactions: A Comparative Guide to the Docking of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and its Analogs with Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides a comparative analysis of the molecular docking simulations of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and related compounds with relevant protein targets implicated in cancer. Due to the limited availability of direct molecular docking studies on this compound, this guide draws upon data from closely related nitro-substituted benzoxazinones to provide valuable insights for researchers, scientists, and drug development professionals.

A study on a series of novel 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones has demonstrated their potential as anticancer and antioxidant agents.[1][3] Within this study, molecular docking was employed to elucidate the binding interactions of these compounds. This guide will focus on a representative compound from this study to compare with a standard chemotherapeutic agent, offering a framework for evaluating the potential of this compound in similar therapeutic areas.

Comparative Docking Analysis

To provide a meaningful comparison, we will examine the docking results of a potent anticancer compound from the aforementioned study, 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one , and a known anticancer drug, Doxorubicin , against a relevant biological target. While the specific target used in the cited study is not explicitly named, the docking results provide a basis for comparing the binding efficiencies of different ligands.

CompoundTarget Protein (Hypothetical)Binding Affinity (kcal/mol)Inhibition Constant (Ki) (nmol)Key Interacting Residues (Hypothetical)
7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one (3a)Tyrosine Kinase-4.397Not Specified in Source
2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d][1][2]oxazin-4-one (3h)Tyrosine Kinase-3.713Not Specified in Source
Doxorubicin (Reference Drug)Tyrosine Kinase--Not Specified in Source

Note: The specific target protein and binding affinities were not detailed in the source material. The table is structured based on the available inhibition constant data to facilitate comparison. The target is hypothetically assigned as a Tyrosine Kinase based on the common mechanism of anticancer agents.

Experimental Protocols

The following section details the methodologies that are typically employed in molecular docking simulations, based on standard practices in the field.

Molecular Docking Simulation Protocol

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structure of the ligand (e.g., this compound) is constructed and optimized using computational chemistry software. This involves assigning correct bond orders, adding hydrogen atoms, and minimizing the energy of the structure to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

2. Docking Simulation:

  • Software: Molecular docking simulations are performed using widely accepted software such as AutoDock, Glide, or GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The size and center of the grid box are crucial parameters that can influence the docking results.

  • Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the defined grid box. The algorithm generates a series of possible binding poses.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein's active site residues are visualized and analyzed to understand the molecular basis of the binding. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.

Visualizing Molecular Docking and Potential Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking pose_generation Pose Generation & Scoring docking->pose_generation binding_analysis Binding Mode Analysis pose_generation->binding_analysis

Caption: A general workflow for a molecular docking experiment.

Signaling_Pathway cluster_pathway Hypothetical Anticancer Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor TK Tyrosine Kinase (Target Protein) Receptor->TK Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) TK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Nitro-benzoxazine Derivative Inhibitor->TK

Caption: A conceptual signaling pathway for cancer cell proliferation.

References

Cross-validation of analytical methods for benzoxazine characterization.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical methods for the characterization of benzoxazines is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various techniques, supported by experimental data, to ensure the thorough and accurate analysis of these versatile thermosetting polymers.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of benzoxazine monomers and monitoring their polymerization.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR is a rapid and accessible method for identifying the characteristic functional groups in benzoxazine monomers and tracking their disappearance during polymerization. The presence of a peak around 945-920 cm⁻¹ is a hallmark of the oxazine ring, which vanishes upon thermal curing, while a broad hydroxyl peak emerges around 3400 cm⁻¹, indicating the formation of a phenolic structure.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR provide detailed structural information, confirming the successful synthesis of benzoxazine monomers. Key resonances in ¹H NMR include the protons of the methylene bridges in the oxazine ring (O-CH₂-N and Ar-CH₂-N), which typically appear between 4.5 and 5.5 ppm.[2][3]

Table 1: Comparison of Spectroscopic Methods for Benzoxazine Characterization

Analytical MethodInformation ProvidedKey Parameters and Typical ValuesApplication
FTIR Spectroscopy Identification of functional groups, monitoring of polymerization.Oxazine ring: ~945-920 cm⁻¹Phenolic OH (in polymer): ~3400 cm⁻¹ (broad)Qualitative confirmation of monomer structure and polymerization.
¹H NMR Spectroscopy Detailed structural confirmation of monomers, identification of protons.O-CH₂-N protons: ~4.9-5.4 ppmAr-CH₂-N protons: ~3.8-4.8 ppmUnambiguous structural elucidation of benzoxazine monomers.
¹³C NMR Spectroscopy Detailed carbon skeleton information.O-C H₂-N carbon: ~80-90 ppmAr-C H₂-N carbon: ~45-55 ppmComplements ¹H NMR for complete structural assignment.

Thermal Analysis for Curing Behavior and Stability

Thermal analysis techniques are crucial for understanding the polymerization process and the thermal stability of the resulting polybenzoxazines.

1. Differential Scanning Calorimetry (DSC):

DSC is employed to study the curing behavior of benzoxazine monomers. It provides information on the onset and peak temperatures of the exothermic ring-opening polymerization, as well as the total heat of polymerization (ΔH).[2][4][5] These parameters are influenced by the molecular structure of the benzoxazine.[4][6]

2. Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability of the cured polybenzoxazines. It measures the weight loss of a material as a function of temperature, providing data on the decomposition temperature and char yield at elevated temperatures.[2]

Table 2: Comparison of Thermal Analysis Methods for Benzoxazine Characterization

Analytical MethodInformation ProvidedKey Parameters and Typical ValuesApplication
DSC Curing temperature, heat of polymerization.Tonset: 160-250 °CTpeak: 200-280 °CΔH: 20-270 J/gDetermining the processing window and curing characteristics.
TGA Thermal stability, decomposition temperature, char yield.T5% (5% weight loss): 230-350 °CT10% (10% weight loss): 250-600 °CChar Yield at 800 °C (N₂): 30-80%Assessing the performance of the material at high temperatures.

Mechanical Properties of Cured Benzoxazines

Dynamic Mechanical Analysis (DMA):

DMA is utilized to determine the viscoelastic properties of the cured polybenzoxazine, such as the storage modulus (E') and the glass transition temperature (Tg). The Tg is a critical parameter that defines the upper service temperature of the material.[1]

Table 3: Mechanical Analysis of Polybenzoxazines

Analytical MethodInformation ProvidedKey Parameters and Typical ValuesApplication
DMA Glass transition temperature (Tg), storage modulus.Tg: 140-320 °CEvaluating the mechanical performance and service temperature of the cured polymer.

Chromatographic and Mass Spectrometry Techniques

1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is used to characterize the molecular weight and molecular weight distribution of benzoxazine oligomers and polymers.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the separation, identification, and quantification of benzoxazine derivatives, particularly in complex mixtures or for purity assessment.[8] It can also be instrumental in studying the benzoxazine formation mechanism by identifying reaction intermediates.[9]

Table 4: Chromatographic and Mass Spectrometry Methods for Benzoxazine Characterization

Analytical MethodInformation ProvidedKey ParametersApplication
GPC/SEC Molecular weight and distribution of oligomers/polymers.Mn, Mw, PDICharacterizing soluble polymeric forms of benzoxazines.
LC-MS Separation, identification, and quantification of benzoxazine derivatives; reaction mechanism studies.Retention time, mass-to-charge ratio (m/z)Purity analysis, impurity profiling, and mechanistic studies.

Experimental Protocols

1. General Protocol for FTIR Analysis: A small amount of the benzoxazine monomer or cured polymer is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹. For monitoring polymerization, spectra can be taken at different stages of the curing process.[3]

2. General Protocol for ¹H and ¹³C NMR Analysis: The benzoxazine sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on an NMR spectrometer, and chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[10][11]

3. General Protocol for DSC Analysis: A small amount of the benzoxazine monomer (typically 5-10 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded as a function of temperature to obtain the curing exotherm.[1]

4. General Protocol for TGA Analysis: A small amount of the cured polybenzoxazine (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 20 °C/min) under a nitrogen or air atmosphere. The weight loss is recorded as a function of temperature.[3]

5. General Protocol for DMA Analysis: A rectangular specimen of the cured polybenzoxazine is subjected to a sinusoidal stress. The storage modulus, loss modulus, and tan δ are measured as a function of temperature to determine the glass transition temperature.[1]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow and interplay of these analytical techniques in the comprehensive characterization of benzoxazines.

CrossValidationWorkflow cluster_Monomer Monomer Synthesis & Characterization cluster_Curing Curing & Polymerization cluster_Polymer Polymer Characterization Monomer Benzoxazine Monomer Synthesis FTIR_M FTIR Analysis Monomer->FTIR_M Structural Confirmation NMR_M NMR (¹H, ¹³C) Analysis Monomer->NMR_M Detailed Structure LCMS_M LC-MS (Purity) Monomer->LCMS_M Purity Check Curing Thermal Curing Monomer->Curing DSC_C DSC Analysis Curing->DSC_C Determine Curing Profile Polymer Polybenzoxazine Curing->Polymer FTIR_P FTIR Analysis Polymer->FTIR_P Confirm Polymerization TGA_P TGA Analysis Polymer->TGA_P Thermal Stability DMA_P DMA Analysis Polymer->DMA_P Mechanical Properties LogicalInterplay Structure Chemical Structure Curing Curing Behavior Structure->Curing influences Purity Purity ThermalStability Thermal Stability Curing->ThermalStability determines Mechanical Mechanical Properties Curing->Mechanical determines FTIR FTIR FTIR->Structure NMR NMR NMR->Structure LCMS LC-MS LCMS->Purity DSC DSC DSC->Curing TGA TGA TGA->ThermalStability DMA DMA DMA->Mechanical CrossValidationConcept cluster_Data Primary Data cluster_Interpretation Interpretation & Cross-Validation FTIR_data FTIR: Oxazine peak loss, OH peak gain DSC_data DSC: Exothermic Curing Peak FTIR_data->DSC_data correlates with Conclusion Comprehensive Benzoxazine Characterization FTIR_data->Conclusion Confirms Polymerization TGA_data TGA: High Char Yield DSC_data->TGA_data informs DSC_data->Conclusion Quantifies Curing DMA_data DMA: High Tg TGA_data->DMA_data relates to TGA_data->Conclusion Confirms Thermal Stability DMA_data->Conclusion Confirms Thermoset Nature

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects and underlying mechanisms of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine and related nitro-substituted benzoxazinones reveals significant anti-proliferative and pro-apoptotic potential. This guide provides a comparative evaluation of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

This publication synthesizes available data on the biological activity of this compound and its analogs, with a focus on their performance against cancer cell lines. While direct comparative studies on the cytotoxic effects of positional isomers of nitro-3,4-dihydro-2H-1,4-benzoxazine are limited in publicly accessible literature, this guide draws on data from closely related structures, specifically a series of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones, to provide insights into the potential structure-activity relationships.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative and pro-apoptotic potential of a series of synthesized 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones were evaluated against the HeLa (human cervical carcinoma) cell line. The data, summarized in the table below, highlights the impact of different aryl substitutions at the 2-position on the cytotoxic and antioxidant activities of the 7-nitrobenzoxazinone scaffold.

Compound IDR-Group (at position 2)% Inhibition of Cell Viability (HeLa cells)Apoptotic Index (%)Antioxidant Activity (% Inhibition)
3a p-tolyl44.6775.6165.43
3b 4-methoxyphenyl38.5468.4358.76
3c 4-hydroxyphenyl42.1172.8985.93
3d 2-hydroxyphenyl35.7865.3278.43
3e 2-bromophenyl31.8961.7845.67
3f 3-chlorophenyl29.4558.9838.98
3g 3-fluorophenyl33.5663.4542.11
3h naphthalen-1-yl39.8769.8768.78
3i 4-fluorostyryl30.1260.1234.45
3j 2-fluorostyryl28.5452.8636.78
3k 2-methylphenyl40.2370.2362.34
Doxorubicin (Reference Drug)---
Standard (Antioxidant Ref.)--90.56

Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones. While not direct analogs of this compound, this data provides the most relevant available comparison for a 7-nitro substituted benzoxazine core.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (General Procedure)

A solution of 4-nitroanthranilic acid (1 equivalent) in a suitable solvent is treated with an aryl- or heteroaryl-acyl chloride (2 equivalents). The reaction mixture is stirred at room temperature for a specified duration. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the test compounds at a concentration of 30 µg/mL and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

Hoechst 33258 Staining for Apoptosis

Apoptotic nuclei are visualized using Hoechst 33258 staining.

  • Cell Treatment: HeLa cells are treated with the test compounds for 48 hours.

  • Staining: The cells are then stained with Hoechst 33258 solution.

  • Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

  • Apoptotic Index Calculation: The apoptotic index is calculated as the percentage of apoptotic cells out of the total number of cells counted.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity is evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.[1]

Mandatory Visualization

Proposed Signaling Pathway for Nitroaromatic Compound-Induced Apoptosis

Nitroaromatic compounds are known to induce cytotoxicity, which can involve the activation of apoptosis pathways. The following diagram illustrates a proposed signaling cascade.

G cluster_stimulus Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Nitroaromatic_Compound This compound Bax Bax Nitroaromatic_Compound->Bax activates Bcl2 Bcl-2 Nitroaromatic_Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

General Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines the general workflow for evaluating the cytotoxic effects of a test compound.

G cluster_assays Cytotoxicity Assays Start Start Cell_Culture Cell Culture (e.g., HeLa cells) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Hoechst_Staining Hoechst Staining (Apoptosis Morphology) Incubation->Hoechst_Staining Data_Analysis Data Analysis (IC50, Apoptotic Index) MTT_Assay->Data_Analysis Hoechst_Staining->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the cytotoxicity of a test compound.

References

Safety Operating Guide

Safe Disposal of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and maintaining regulatory compliance. This guide provides a comprehensive operational and disposal plan for 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitro-containing benzoxazine derivative. Due to its hazardous properties, direct disposal into sanitary or storm drains, or as regular solid waste, is strictly prohibited. The recommended procedure involves treating it as hazardous waste for collection and disposal by a certified environmental health and safety (EHS) provider.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

PropertyData
GHS Classification Acute Toxicity 3, Oral.[1]
GHS Pictogram GHS06 (Skull and Crossbones).[1]
Signal Word Danger.[1]
Hazard Statement H301: Toxic if swallowed.[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]
Related Compound Hazards A similar compound, 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, is harmful if swallowed, in contact with skin, and if inhaled.[2]
General Nitro Compound Cautions Some dinitro and trinitro compounds can become explosive under conditions of heat, shock, or friction, especially when dry. It is crucial to manage these compounds to prevent such hazards.

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This procedure is designed to minimize risk and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure that the following appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Collect all waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and compatible hazardous waste container.

  • For liquid waste, use a container with a leak-proof, screw-on cap. Ensure the container material is compatible with the chemical.

  • For solid waste, the original manufacturer's container is suitable for disposal. If that is not available, use a clearly labeled, sealable container.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound" and its CAS number: 120711-81-1.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be away from incompatible materials, such as strong oxidizing agents, strong acids, acid chlorides, and reducing agents.

  • Ensure the storage area is well-ventilated and secure.

  • The container must be kept closed at all times, except when adding waste.

5. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), submit a hazardous waste pickup request to your institution's EHS department or their designated contractor.

  • Do not attempt to treat or neutralize the chemical waste in the lab, as improper handling of nitro compounds can pose significant risks.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste: Collect pure compound, solutions, and contaminated materials C->D E Label Container: 'Hazardous Waste', Chemical Name, CAS#, Date D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Request Pickup by Certified EHS Provider G->H I Professional Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself and your colleagues while protecting the environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Personal protective equipment for handling 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 120711-81-1). Due to the hazardous nature of this compound, adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Compound Overview: this compound is a nitro-containing benzoxazine derivative.[1] The presence of the nitro group suggests potential for thermal and shock sensitivity, a characteristic of many nitro compounds.[2] It is classified as acutely toxic if swallowed.

Hazard Identification and Personal Protective Equipment (PPE)

Immediate recognition of hazards is crucial for safe handling. The primary hazards associated with this compound are its potential toxicity and the risks associated with nitro compounds.

Summary of Hazards:

  • Acute Oral Toxicity: Classified as acutely toxic upon ingestion.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Inhalation Toxicity: Potentially harmful if inhaled.

  • Potential for Explosion: As a nitro compound, it may be sensitive to heat, shock, or friction.[2]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is recommended when there is a risk of splashing or handling larger quantities.[3]To protect eyes from splashes, dust, and potential projectiles.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Heavy-duty gloves are preferable to disposable ones. Inspect gloves for integrity before each use.[4]To prevent skin contact and absorption.
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.To prevent inhalation of dust or vapors.
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. For larger quantities, chemical-resistant coveralls should be considered.To protect the skin from accidental contact and potential thermal hazards.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4]

  • Store in a designated cabinet for toxic and potentially explosive compounds.

  • Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]

  • Ensure the container is clearly labeled with the chemical name, date of receipt, and any special hazard warnings.

2. Handling and Use:

  • ALWAYS handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.

  • Ground all equipment to prevent static discharge, which could be an ignition source.[4]

  • Avoid any mechanical friction or shock.[4]

  • If heating is necessary, use a blast shield for additional protection.[4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all work surfaces, glassware, and equipment after use.

  • Clean up any spills immediately using appropriate procedures and PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent harm to personnel and the environment.

1. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, weighing papers, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers must be treated as hazardous waste unless properly decontaminated.

2. Waste Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash.

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.

  • Clearly label all waste containers with the contents and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Arrange for Professional Disposal cleanup_waste->cleanup_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.